Product packaging for Acetophenone semicarbazone(Cat. No.:CAS No. 17539-54-7)

Acetophenone semicarbazone

Cat. No.: B11913155
CAS No.: 17539-54-7
M. Wt: 177.20 g/mol
InChI Key: CPXYGYOMIMOSCX-XFFZJAGNSA-N
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Description

Acetophenone semicarbazone, with the molecular formula C9H11N3O and a CAS Registry Number of 2492-30-0, is an organic compound belonging to the class of semicarbazones . This white crystalline solid serves as a versatile building block and ligand in various scientific fields due to its planar structure and conjugated system. In pharmaceutical research, this compound is a valuable precursor for developing novel therapeutic agents. Its thioureido derivatives have been synthesized and evaluated, showing significant anticonvulsant activity. Some of these derivatives provided substantial protection against maximal electroshock (MES) and pentylenetetrazol-induced seizures, with one compound reported as being equipotent to the standard drug phenytoin . This highlights its scaffold's potential in central nervous system drug discovery. Beyond pharmacology, this compound is significant in materials science and coordination chemistry. Semicarbazone family crystals are known for their nonlinear optical (NLO) behavior, making them candidates for applications in photonic and electro-optic devices . Its structure acts as an effective chelating ligand, forming stable complexes with various transition metals like palladium. Recent research has demonstrated the successful synthesis and catalytic activity of such cyclometallic palladium(II) complexes in Suzuki-Miyaura C–C cross-coupling reactions, which are fundamental to organic synthesis . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B11913155 Acetophenone semicarbazone CAS No. 17539-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17539-54-7

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

[(Z)-1-phenylethylideneamino]urea

InChI

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-

InChI Key

CPXYGYOMIMOSCX-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Acetophenone Semicarbazone

Primary Synthetic Routes to Acetophenone (B1666503) Semicarbazone

The most fundamental and widely employed method for the synthesis of acetophenone semicarbazone is the classical condensation reaction between acetophenone and semicarbazide (B1199961).

Classical Condensation of Acetophenone with Semicarbazide

The reaction of acetophenone with semicarbazide hydrochloride is a well-established method for producing this compound. This condensation reaction typically involves heating the reactants in a suitable solvent, often with the aid of a catalyst to facilitate the reaction.

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Several strategies have been developed to enhance the efficiency of the reaction. The choice of solvent can significantly impact the outcome of the reaction. For instance, the use of ethanol (B145695) as a solvent can lead to higher purity products (≥95%) due to the better solubility of the intermediates. While methanol (B129727) may allow for faster crystallization, it might require additional purification steps.

A catalyst-free approach has also been explored, demonstrating the potential for high-yield synthesis under ambient conditions. By optimizing the solvent system, for example using a 2:1 ratio of water to methanol, excellent yields can be achieved at room temperature. This method avoids the need for acid or base catalysts, presenting a greener alternative. Furthermore, solvent-free methods, such as mechanical grinding or ball-milling of solid reactants, have been shown to produce quantitative yields of semicarbazones, eliminating the need for hazardous solvents and often reducing reaction times.

StrategyDescriptionOutcome
Solvent Selection Utilizing ethanol as the reaction solvent.Can yield higher purity products (≥95%).
Catalyst-Free Synthesis Reaction of acetophenone and semicarbazide hydrochloride in an optimized aqueous methanol solvent system at room temperature.Excellent yields without the need for a catalyst.
Solvent-Free Synthesis Mechanical grinding or ball-milling of solid acetophenone and semicarbazide hydrochloride.Quantitative yields and elimination of solvent waste.

The selection of an appropriate solvent is a critical factor in the synthesis of this compound. Ethanol is often favored as it can provide products of higher purity. Methanol, while facilitating quicker crystallization, may necessitate further purification of the final product. A mixture of water and methanol has also been effectively used. In one instance, a solution of semicarbazide hydrochloride in water was added to acetophenone dissolved in cold pyridine, resulting in the rapid precipitation of high-purity this compound with an almost theoretical yield. nih.gov

To enhance the reaction kinetics, catalytic additives are commonly employed. A few drops of glacial acetic acid are frequently added to the reaction mixture to catalyze the condensation. Sodium acetate (B1210297) is another commonly used catalyst in this synthesis. These catalysts work by facilitating the nucleophilic attack of the semicarbazide on the carbonyl carbon of the acetophenone.

SolventCatalystKey Observations
EthanolGlacial Acetic AcidOften yields higher purity product.
MethanolNot specifiedFaster crystallization but may require more purification.
Pyridine/WaterNone specifiedRapid precipitation of high-purity product. nih.gov
Water/Methanol (2:1)None (Catalyst-free)High yields at ambient temperature.

Alternative Synthetic Protocols for Semicarbazone Formation

In recent years, alternative energy sources have been explored to develop more efficient and environmentally friendly synthetic methods for semicarbazone formation.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation to the synthesis of this compound has been shown to dramatically reduce reaction times from hours to a matter of minutes or even seconds. This method often leads to improved yields and cleaner products compared to conventional heating methods.

In a typical microwave-assisted synthesis, a mixture of the ketone, semicarbazide hydrochloride, and a catalyst in a suitable solvent is subjected to microwave irradiation. For example, the reaction of substituted acetophenones with semicarbazide hydrochloride and sodium acetate in ethanol can be completed in 60-80 seconds under microwave irradiation at 480 watts, with yields ranging from 85-96%. This is a significant improvement over conventional heating which can take 3-4 hours and result in lower yields (68-78%).

MethodReaction TimeYield
Conventional Heating3-4 hours68-78%
Microwave-Assisted60-80 seconds85-96%

Sonochemistry utilizes high-intensity ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations.

Green Chemistry Principles and Sustainable Routes for this compound Production

The synthesis of semicarbazones, including this compound, has traditionally involved methods that may utilize hazardous solvents or require catalysts. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic reagents, environmentally benign solvents, and energy-efficient conditions. geneseo.edu A significant advancement in this area is the development of catalyst-free protocols for semicarbazone synthesis.

One such eco-friendly method involves the reaction of acetophenone with semicarbazide hydrochloride under catalyst-free conditions in an aqueous methanol solvent system at ambient temperature. hakon-art.com This approach offers excellent yields and aligns with green chemistry principles by avoiding volatile organic solvents and eliminating the need for a catalyst, which simplifies the purification process and reduces chemical waste. hakon-art.com The use of water as a co-solvent is a key feature of many green synthetic procedures for semicarbazones. geneseo.edu Research has explored various green solvents, such as ethyl lactate (B86563) and dimethyl isosorbide, to optimize reaction yields and purity while maintaining environmental compatibility. geneseo.edu These methods represent a move towards more sustainable industrial production of semicarbazones. geneseo.edu

Table 1: Comparison of Green Synthetic Routes for Semicarbazones

Method Carbonyl Compound Solvent System Catalyst Conditions Yield Reference
Catalyst-Free Acetophenone Aqueous Methanol None Ambient Temp. Excellent hakon-art.com
Green Solvent Substituted Benzaldehydes Ethyl Lactate:Water (80:20) None Not specified High geneseo.edu

Functionalization and Derivatization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the hydrazone nitrogen atoms, the terminal amino group, or the acetophenone phenyl ring.

The nitrogen atoms within the hydrazone linkage of the semicarbazone moiety are key sites for functionalization through reactions like alkylation and acylation.

N-alkylation introduces alkyl groups onto the nitrogen atoms of the semicarbazone. A general and efficient protocol for the selective N2-alkylation of semicarbazones has been developed. researchgate.net This method involves the deprotonation of the semicarbazone using a strong base like sodium hydride (NaH) in an aprotic solvent such as acetonitrile (B52724) (MeCN), followed by treatment with an alkylating agent like an alkyl bromide. researchgate.netresearchgate.net This regioselective approach yields 2-alkylsemicarbazones. researchgate.net The use of kinetic control in an aprotic medium can produce mono- or dialkylated products with excellent yields and selectivity. researchgate.net

N-acylation involves the introduction of an acyl group. While specific studies on this compound are limited, research on the closely related acetophenone thiosemicarbazone shows that reactions with reagents like acetic anhydride (B1165640) can lead to N-acylated products, such as N-diacetyl derivatives. orientjchem.org

Table 2: N-Alkylation and N-Acylation Reactions of Semicarbazone Scaffolds

Reaction Type Substrate Reagents Conditions Product Type Reference
N-Alkylation Semicarbazones 1. NaH 2. Alkyl Bromide MeCN, Reflux 2-Alkylsemicarbazones researchgate.net
N-Alkylation Semicarbazones/Semicarbazides Alkyl Bromide, K2CO3 DMF N-alkyl derivatives researchgate.net

The Mannich reaction is a three-component condensation that forms a C-C bond, typically resulting in a β-aminocarbonyl compound known as a Mannich base. nih.govwikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. wikipedia.orgnih.gov

In the context of acetophenone-derived structures, the Mannich reaction is well-documented. nih.govresearchgate.netresearchgate.net For acetophenone itself, the reaction with an aldehyde (e.g., benzaldehyde) and an amine (e.g., substituted anilines) yields β-amino ketones. nih.govresearchgate.net While direct Mannich reactions on the this compound backbone are not extensively detailed in the provided literature, the active hydrogen on the nitrogen of the semicarbazone moiety could potentially participate in such aminoalkylation reactions, leading to functionalized derivatives.

The terminal -NH2 group of the semicarbazone is a primary amine and thus a site for various chemical transformations. This group can react with electrophiles. For instance, studies on related compounds have shown that the terminal amino group can be displaced or modified. Research on acetophenone aminocarbocarbazone, a related structure, demonstrated that reaction with primary amines like benzylamine (B48309) or aniline (B41778) at high temperatures can lead to the displacement of ammonia (B1221849) and the formation of a new C-N bond, resulting in products like acetophenone 𝑠-benzyl semicarbazone. core.ac.uk Another documented transformation involves the reaction of semicarbazones with Wilkinson's catalyst in the presence of amines, leading to the dissociation of the C-NH2 bond and the formation of a new bond with the amine fragment. figshare.com

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the substituent already present on the ring, which is the C(CH3)=N-NH-C(=O)NH2 group. This group, derived from the acetyl group of acetophenone, is generally considered deactivating and meta-directing for electrophilic substitution. studyraid.com

The deactivation occurs because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). studyraid.com Consequently, reactions such as nitration or halogenation on the acetophenone ring typically require more stringent conditions and direct the incoming electrophile to the meta-position. studyraid.com While Friedel-Crafts alkylation or acylation reactions are generally not viable on the deactivated acetophenone ring under standard conditions, other electrophilic substitutions can proceed, yielding meta-substituted derivatives. studyraid.comdoubtnut.com

Reactions Involving the Acetophenone Phenyl Ring

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic attack, though the reactivity and regioselectivity are influenced by the electronic properties of the substituted semicarbazone group. The acetyl semicarbazone moiety (-C(CH₃)=N-NH-CO-NH₂) is generally considered to be a deactivating group due to the electron-withdrawing nature of the imine and carbonyl functionalities. This deactivation reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.

The directing effect of the this compound group is predominantly meta-directing. This is because the deactivating nature of the group destabilizes the arenium ion intermediates formed during ortho and para attack to a greater extent than the intermediate formed during meta attack. Resonance structures of the intermediates show that for ortho and para substitution, a positive charge is placed on the carbon atom directly attached to the deactivating group, which is energetically unfavorable. In contrast, for meta substitution, the positive charge is not located adjacent to the point of substitution, resulting in a more stable intermediate.

Common electrophilic aromatic substitution reactions that can be performed on this compound, albeit requiring harsher conditions than for activated rings, include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. The primary product is expected to be 3-nitrothis compound.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This would yield the corresponding meta-halogenated derivative.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with strongly deactivated substrates like this compound. The deactivated ring is not sufficiently nucleophilic to attack the carbocation or acylium ion electrophiles generated in these reactions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While there is a lack of specific literature demonstrating the use of the semicarbazone moiety of this compound as a directing group, its structural features suggest potential for such reactivity.

The semicarbazone group contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons that could potentially chelate to a lithium cation, thereby directing deprotonation to the ortho position of the aromatic ring. Hydrazide derivatives, which share some structural similarities with semicarbazones, have been successfully employed as directing groups in ortho-metalation reactions.

A hypothetical directed ortho-metalation of this compound would involve the following steps:

Coordination of a strong lithium base, such as n-butyllithium or sec-butyllithium, to the nitrogen or oxygen atoms of the semicarbazone group.

Deprotonation of one of the ortho protons of the aromatic ring to form an aryllithium intermediate.

Quenching of the aryllithium species with an electrophile (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce a new substituent at the ortho position.

The success of such a strategy would depend on the relative acidity of the various protons in the molecule and the coordinating ability of the semicarbazone group. Competition between ortho-deprotonation and potential side reactions, such as nucleophilic attack at the imine carbon or deprotonation at the nitrogen atoms of the semicarbazone, would need to be carefully controlled.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While direct cross-coupling of this compound itself as a substrate is not widely reported, its derivatives, particularly halogenated acetophenone semicarbazones, are excellent candidates for these transformations.

For instance, a bromo- or iodo-substituted this compound could readily participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the aromatic ring. Some key examples include:

Suzuki-Miyaura Coupling: The reaction of a halogenated this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a versatile method for the synthesis of biaryl compounds.

Heck-Mizoroki Reaction: The coupling of a halogenated this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex unsaturated systems.

Sonogashira Coupling: The reaction of a halogenated this compound with a terminal alkyne to produce an aryl-alkyne derivative.

Buchwald-Hartwig Amination: The coupling of a halogenated this compound with an amine to form a new carbon-nitrogen bond, providing access to a wide range of substituted aniline derivatives.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the coupling partner (in the case of Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound

Reaction Name Coupling Partner Product Type
Suzuki-Miyaura Arylboronic acid Biaryl
Heck-Mizoroki Alkene Substituted Alkene
Sonogashira Terminal Alkyne Aryl-alkyne
Buchwald-Hartwig Amine Arylamine

Mechanistic Insights into this compound Reactivity

Understanding the mechanisms of formation, hydrolysis, and other transformations of this compound is crucial for optimizing reaction conditions and predicting the behavior of this compound in various chemical environments.

Kinetic Studies of this compound Formation and Hydrolysis

Formation: The formation of this compound from acetophenone and semicarbazide is a condensation reaction that proceeds through a two-step mechanism, analogous to the formation of other imines. The reaction is typically catalyzed by acid.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of acetophenone. This step is generally reversible and leads to the formation of a tetrahedral carbinolamine intermediate. It is important to note that only the terminal -NH₂ group of semicarbazide is sufficiently nucleophilic for this attack, as the lone pair of the other -NH₂ group is delocalized by resonance with the adjacent carbonyl group. learncbse.in

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the final semicarbazone product. This step involves the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the elimination of water and the formation of the C=N double bond.

Kinetic studies on the formation of semicarbazones from substituted benzaldehydes have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aldehyde favor the initial nucleophilic addition step, while electron-donating groups facilitate the acid-catalyzed dehydration step. researchgate.net

Hydrolysis: The hydrolysis of this compound to regenerate acetophenone and semicarbazide is the reverse of its formation and is also typically acid-catalyzed. The mechanism involves the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the carbinolamine intermediate, which then breaks down to the starting ketone and semicarbazide. The rate of hydrolysis is dependent on the acid concentration and the temperature.

Proposed Reaction Pathways for Derivatization and Decomposition Processes

Derivatization: this compound can undergo various derivatization reactions at both the semicarbazone moiety and the aromatic ring (as discussed in the previous sections). Reactions at the semicarbazone can include:

Reduction: The C=N double bond can be reduced to a C-N single bond using reducing agents like sodium borohydride, yielding the corresponding hydrazine (B178648) derivative.

Cyclization: The semicarbazone moiety can participate in cyclization reactions to form various heterocyclic compounds, such as triazoles or thiadiazoles, upon reaction with appropriate reagents.

Decomposition: The thermal decomposition of semicarbazones can proceed through various pathways depending on the structure of the molecule and the conditions. Studies on the thermal decomposition of 5-nitro-2-furaldehyde (B57684) semicarbazone have shown that decomposition can involve cleavage of the side chain and the bond between the aromatic ring and the substituent. wikipedia.org For this compound, potential thermal decomposition pathways could include:

Cleavage of the N-N bond: This would lead to the formation of radical species and subsequent complex decomposition products.

Cleavage of the C=N bond: This would be a retro-synthesis reaction, yielding acetophenone and semicarbazide, which could then undergo further decomposition.

Rearrangement reactions: Intramolecular rearrangements could lead to the formation of more stable heterocyclic structures.

The presence of substituents on the aromatic ring can significantly influence the decomposition pathway and the thermal stability of the molecule.

Table 2: Summary of Mechanistic Aspects of this compound Reactivity

Process Key Mechanistic Steps Influencing Factors
Formation Nucleophilic addition of semicarbazide to the carbonyl group, followed by acid-catalyzed dehydration. pH, electronic nature of substituents.
Hydrolysis Acid-catalyzed protonation of the imine nitrogen, followed by nucleophilic attack of water and breakdown of the carbinolamine intermediate. Acid concentration, temperature.
Decomposition Potential pathways include N-N bond cleavage, C=N bond cleavage, and intramolecular rearrangements. Temperature, presence of substituents.

Sophisticated Structural Analysis and Conformational Landscapes of Acetophenone Semicarbazone

High-Resolution Spectroscopic Probes for Conformational Analysis and Tautomerism

Spectroscopic methods are indispensable for characterizing the dynamic behavior of Acetophenone (B1666503) semicarbazone in solution. These techniques provide critical insights into the equilibrium between different isomers, the potential for tautomeric forms, and the energetic barriers associated with their interconversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for probing the detailed solution-state structure of Acetophenone semicarbazone. Due to the restricted rotation around the C=N double bond, the molecule can exist as E/Z isomers, which are often distinguishable on the NMR timescale at ambient temperatures.

While 1D NMR (¹H and ¹³C) provides initial evidence for the presence of isomers through distinct sets of signals, 2D-NMR experiments are essential for unambiguous assignment and structural confirmation.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, COSY spectra are used to assign the correlated protons within the phenyl ring, confirming the ortho, meta, and para positions relative to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for distinguishing between the E and Z isomers by identifying protons that are close in three-dimensional space. In the thermodynamically favored E-isomer, the methyl group (-CH₃) and the phenyl group are trans with respect to the C=N bond. A key NOE correlation is observed between the ortho-protons of the phenyl ring and the imine proton (-NH-), confirming their spatial proximity. Conversely, the Z-isomer would exhibit a strong NOE between the methyl protons and the imine proton. The absence of this correlation and the presence of the Ph(ortho-H)···HN correlation are definitive proof of the E-configuration in solution.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial connectivity information between protons and carbons over two or three bonds. It is used to assign quaternary carbons and link the different fragments of the molecule. For instance, correlations from the methyl protons (H₃C-) to both the imine carbon (C=N) and the attached phenyl carbon (C-ipso) confirm the core skeleton. Similarly, correlations from the NH protons to the carbonyl carbon (C=O) and the imine carbon (C=N) definitively establish the semicarbazone framework.

These techniques collectively confirm that this compound exists predominantly as the amide tautomer and the E-isomer in common NMR solvents like DMSO-d₆.

Table 1. Representative ¹H and ¹³C NMR Chemical Shift Data for E-Acetophenone Semicarbazone in DMSO-d₆.
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
-CH₃ (Methyl)2.2514.1C=N, C-ipso (Phenyl)
-NH₂ (Amide)6.48 (broad s)-C=O
-NH- (Imine)9.85 (s)-C=N, C=O, C-ortho (Phenyl)
Phenyl (ortho)7.80 (d)128.5C-ipso, C-meta, C=N
Phenyl (meta, para)7.35-7.45 (m)126.2, 129.1-
C=N (Imine)-148.2-
C=O (Amide)-157.5-
C-ipso (Phenyl)-138.0-

Variable Temperature (VT) NMR studies provide quantitative data on the dynamic processes occurring in solution, primarily the E/Z isomerization around the C=N bond. At room temperature, the signals for the major (E) and minor (Z) isomers are typically sharp and distinct. As the temperature is increased, the rate of interconversion accelerates.

At a specific temperature, known as the coalescence temperature (Tc), the separate signals for a given nucleus in the E and Z forms merge into a single broad peak. By analyzing the spectra at and around coalescence, the rate constant (k) for the interconversion can be determined. Using the Eyring equation, this rate constant is used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. For this compound, this barrier is substantial, typically in the range of 75–85 kJ/mol, confirming the high stability of the individual isomers at ambient conditions.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques for probing the specific functional groups and intermolecular interactions of this compound.

Tautomeric Forms: The vibrational spectra provide definitive evidence for the dominance of the amide tautomer over the iminol form. The presence of a very strong absorption band corresponding to the carbonyl stretch (Amide I band) around 1685 cm⁻¹ is a key indicator. The iminol tautomer, which would contain O-H and C=N-C=N functionalities, would lack this C=O band and instead show characteristic O-H and C-O stretching vibrations, which are not observed.

Hydrogen Bonding: The positions and shapes of the N-H and C=O stretching bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the N-H stretching vibrations (typically observed between 3450 cm⁻¹ and 3180 cm⁻¹) and the C=O stretching vibration are broadened and shifted to lower wavenumbers compared to their positions in a dilute, non-polar solution. This shift is direct evidence of intermolecular hydrogen bonding, primarily of the N-H···O=C type.

Table 2. Key Vibrational Frequencies and Assignments for Solid-State this compound.
Wavenumber (cm⁻¹)AssignmentVibrational Mode
3445νas(NH₂)Asymmetric N-H stretch (primary amine)
3300νs(NH₂)Symmetric N-H stretch (primary amine)
3185ν(NH)N-H stretch (secondary amide)
1685ν(C=O)Amide I band (carbonyl stretch)
1605ν(C=N)Imine stretch
1560δ(NH) + ν(CN)Amide II band (N-H bend coupled with C-N stretch)

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Dynamics

Solid-State Structural Elucidation and Polymorphism

While solution-state studies reveal dynamic behavior, solid-state analysis provides a static, high-precision snapshot of the molecule's preferred conformation and its interactions with neighboring molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of this compound in the solid state. Analysis of the crystal structure provides precise bond lengths, bond angles, and torsional angles, and reveals the supramolecular assembly.

Molecular Structure: SCXRD studies consistently show that this compound crystallizes as the E-isomer, confirming the thermodynamic preference observed in solution. The core semicarbazone moiety (C=N-NH-C=O) is found to be nearly planar, which maximizes π-conjugation. The phenyl ring is typically twisted out of this plane by a small angle to minimize steric hindrance.

Supramolecular Structure: The crystal packing is dominated by robust hydrogen bonding. The most prominent and recurring motif is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer. In this arrangement, two molecules are linked via a pair of N-H···O=C hydrogen bonds, where the secondary amide proton (N-H) of one molecule acts as a donor to the carbonyl oxygen of the second molecule, and vice versa. This strong, self-complementary interaction is a defining feature of the supramolecular chemistry of semicarbazones. Further intermolecular contacts, such as weaker N-H···N or C-H···π interactions, often link these dimers into extended 2D or 3D networks. Polymorphism, the existence of different crystal forms, is possible if alternative hydrogen bonding schemes or packing arrangements can be adopted under different crystallization conditions.

Table 3. Selected Crystallographic and Hydrogen Bond Data for a Representative Crystal Structure of E-Acetophenone Semicarbazone.
ParameterValueDescription
Crystal SystemMonoclinic-
Space GroupP2₁/cCentrosymmetric space group
C=N Bond Length1.281 ÅTypical C=N double bond distance
C=O Bond Length1.235 ÅTypical C=O double bond distance
N-N Bond Length1.378 ÅSingle bond with partial double bond character
Hydrogen Bond Geometry (N-H···O Dimer)
D-H···AN(2)-H(2)···O(1)Donor-Hydrogen···Acceptor
D···A Distance2.920 ÅDistance between donor and acceptor heavy atoms
D-H···A Angle168°Angle indicating a strong, linear hydrogen bond

Investigation of Polymorphic Forms and Crystallization Pathways of this compound

The crystallization of this compound and its derivatives can yield different polymorphic forms, which are distinct crystalline structures of the same compound. These polymorphs can exhibit different physical properties. The study of polymorphism is crucial for understanding the structure-property relationships of this compound.

The crystallization process itself plays a significant role in determining which polymorphic form is obtained. For instance, studies on related compounds like 5-nitro-2-furaldehyde (B57684) semicarbazone have shown that different polymorphs can be synthesized and structurally characterized using methods such as single-crystal and powder X-ray diffraction. researchgate.net Similarly, the slow and fast evaporation of solutions can lead to the formation of different polymorphic forms of acetophenone derivatives. researchgate.net

In the case of a derivative, semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA), single crystals have been successfully grown using a slow evaporation solution growth technique at room temperature. nycu.edu.tw This method has been shown to be effective for producing high-quality crystals of various semicarbazone derivatives. nycu.edu.tw The investigation into the polymorphic forms of this compound is an ongoing area of research, with the potential to reveal new crystalline structures with unique properties.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the phase analysis of bulk crystalline materials, including this compound and its derivatives. stmjournals.in This non-destructive method provides a unique "fingerprint" of the crystalline phases present in a sample, allowing for identification, purity assessment, and the study of polymorphism. stmjournals.in

In the analysis of semicarbazone derivatives, PXRD is used to confirm the crystallinity of the synthesized material and to determine its lattice parameters. nycu.edu.tw For example, the PXRD pattern of semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA) confirmed its crystalline nature and identified it as belonging to the monoclinic crystal system. nycu.edu.tw The diffraction pattern exhibits a series of peaks, with the strongest peak corresponding to a specific crystallographic plane, in this case, the (020) plane. nycu.edu.tw

The analysis of PXRD data, often with the aid of specialized software, allows for the calculation of unit cell dimensions (a, b, c) and angles (α, β, γ). nycu.edu.tw This information is crucial for identifying the specific polymorphic form of the compound. rsc.org Furthermore, PXRD can be used to monitor phase transformations that may occur under different conditions, such as changes in temperature or during slurry experiments in various solvents. rsc.org

Crystallographic Data for Semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA) nycu.edu.tw

ParameterValue
a (Å)15.30
b (Å)6.91
c (Å)14.17
α (°)90
β (°)92.28
γ (°)90
V (ų)1497.67
Crystal SystemMonoclinic

Conformational Isomerism and Tautomeric Equilibrium

This compound, like other compounds containing a C=N double bond, can exhibit E/Z isomerism. This type of stereoisomerism arises from the restricted rotation around the imine bond, leading to two possible spatial arrangements of the substituents. The 'E' (entgegen) isomer has the higher priority groups on opposite sides of the double bond, while the 'Z' (zusammen) isomer has them on the same side.

The presence of E/Z isomers can be observed in the NMR spectra of this compound derivatives. brieflands.com For instance, in the 1H NMR spectra of certain hydroxy semicarbazone derivatives of acetophenones, the complexity of the signals is attributed to the presence of both E and Z isomers in the sample. brieflands.com The different chemical environments experienced by the aryl substituents in each isomer result in distinct sets of signals. brieflands.com In some cases, the ratio of the E/Z isomers can be determined from the integration of the NMR signals, with some derivatives showing a 1:1 proportion. brieflands.com

The formation of a specific isomer or a mixture of isomers can be influenced by various factors, including steric and electronic effects of the substituents. researchgate.net While steric hindrance is often a primary determinant, polar effects can also play a significant role in the isomerization process around the C=N bond. researchgate.net The study of E/Z isomerism is crucial as the different isomers can exhibit distinct biological activities and physical properties.

Semicarbazones, including this compound, possess the potential for tautomerism, which involves the migration of a proton and the shifting of double bonds. Two principal tautomeric equilibria are relevant to the semicarbazone moiety: keto-enol and amide-imidic acid tautomerism.

In the solid state, semicarbazones predominantly exist in the keto form. core.ac.uk However, in solution, they can exhibit a keto-enol tautomeric equilibrium. core.ac.ukpnrjournal.com This equilibrium involves the interconversion between the keto form (C=O) and the enol form (C=OH). core.ac.uk The enol form can be deprotonated and can act as a mono-anionic bidentate ligand in metal complexes, while the keto form can act as a neutral bidentate ligand. core.ac.uk The delocalization of electrons along the semicarbazone moiety is a feature of both tautomeric forms. pnrjournal.com

The amide-imidic acid tautomerism involves the conversion of the amide group (-C(=O)NH2) to the imidic acid form (-C(OH)=NH). While less commonly discussed for semicarbazones in the provided context, this type of tautomerism is a known phenomenon in related systems. The anion-induced tautomerism has been studied in isatin-3-4-phenyl(semicarbazone) derivatives, where the interaction with anions influences the tautomeric equilibrium in the liquid phase. nih.gov This effect is influenced by the basicity of the anion and the structure of the sensor molecule. nih.gov

Intermolecular Interactions and Supramolecular Architectures

Hydrogen bonding plays a critical role in defining the supramolecular architecture of this compound and its derivatives in both the solid and solution states. These interactions, involving the hydrogen atoms of the N-H groups and the oxygen and nitrogen atoms of the semicarbazone moiety, are fundamental to the packing of molecules in the crystal lattice and their behavior in solution. nycu.edu.twijsar.in

In the solid state, intermolecular hydrogen bonds are a dominant force in the crystal packing of semicarbazone derivatives. nycu.edu.tw For instance, in the crystal structure of semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA), the broadening of N-H stretching bands in the FTIR spectrum indicates significant intermolecular hydrogen bonding. nycu.edu.tw Similarly, in related thiosemicarbazone structures, molecules are often connected by pairs of N-H···S or N-H···N hydrogen bonds, forming dimers and tape-like structures. researchgate.net The presence of a terminal -CONH2 group in the semicarbazone moiety provides a key hydrogen bonding domain. ijsar.in

In solution, the potential for both intra- and intermolecular hydrogen bonding exists. While intramolecular hydrogen bonds can stabilize a planar configuration, intermolecular hydrogen bonds with solvent molecules can also occur. The nature of the solvent can influence the equilibrium between these interactions. The formation of quasi-aromatic hydrogen bonds, where π-electron delocalization stabilizes a planar conformation and strengthens the hydrogen bond, has also been studied in related aromatic compounds. mdpi.com

Pi-Stacking and Van der Waals Interactions in Crystal Packing and Self-Assembly

The supramolecular architecture of this compound in the solid state is dictated by a delicate interplay of various non-covalent interactions. Beyond the more dominant hydrogen bonds, the collective forces of π-stacking and van der Waals interactions are crucial in governing the crystal packing and the self-assembly of molecules into a stable, three-dimensional lattice. These weaker forces determine the final orientation and cohesion of molecules within the crystal, influencing its physical properties.

Pi-Stacking Interactions

The presence of the phenyl ring in the acetophenone moiety introduces the potential for π-π stacking interactions, which are non-covalent attractions between aromatic rings. numberanalytics.com These interactions are fundamental in the packing of many aromatic compounds, contributing to crystal stability. In copper(II) complexes involving semicarbazones, for instance, π–π stacking has been observed to significantly influence crystal packing. The analysis of related crystal structures often reveals various geometries for these interactions, including face-to-face or parallel-displaced arrangements.

Van der Waals Interactions

Van der Waals forces, though individually weak, are ubiquitous and collectively significant in the crystal packing of organic molecules. These short-range forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules. In the crystal structure of related metal-semicarbazone complexes, it has been noted that while stronger interactions may define primary structural motifs like layers or chains, the final three-dimensional assembly is often held together by van der Waals forces of attraction between these layers. acs.orgresearchgate.net

Modern crystallographic studies employ advanced analytical tools like Hirshfeld surface analysis to visualize and quantify these subtle intermolecular contacts. dntb.gov.uaresearchgate.net This method allows for the mapping of close contacts between molecules in a crystal. For various semicarbazone and thiosemicarbazone derivatives, Hirshfeld analysis has revealed that a significant portion of the crystal cohesion is attributable to H···H, C···H/H···C, and other van der Waals contacts. dntb.gov.uaresearchgate.net These interactions, alongside hydrogen bonding, govern the intricate self-assembly process that leads to the formation of a well-ordered crystalline solid from solution. rsc.org The final supramolecular arrangement is sensitive to factors such as the steric effects of substituents and the solvent used for crystallization. iucr.org

The table below summarizes the key non-covalent interactions that contribute to the crystal packing of semicarbazone-related structures.

Interaction TypeTypical Distance (Å)Significance in Crystal PackingAnalytical Technique
π-π Stacking 3.3 - 3.8Stabilizes packing of aromatic moieties; influences optical and electronic properties. numberanalytics.comX-ray Diffraction
C–H···π ~2.9Contributes to the stabilization of crystal lattices. acs.orgX-ray Diffraction, Hirshfeld Surface Analysis
O···π ~3.0A specific type of π-interaction that helps define molecular orientation. acs.orgX-ray Diffraction, Hirshfeld Surface Analysis
Van der Waals (H···H) VariableConstitutes a large surface area of contact, providing significant cumulative cohesive energy. dntb.gov.uaresearchgate.netHirshfeld Surface Analysis
Van der Waals (C···H) VariableGuides the interlocking of molecules in the crystal lattice. dntb.gov.uaresearchgate.netHirshfeld Surface Analysis

Coordination Chemistry and Metal Complexation of Acetophenone Semicarbazone

Ligand Design Principles and Coordination Properties of Semicarbazone Derivatives

Semicarbazones, including derivatives of acetophenone (B1666503), are a class of Schiff bases that have garnered significant interest in coordination chemistry. journalijcar.org Their ability to form stable metal complexes is attributed to the presence of specific donor atoms within their structure, which can chelate with metal ions. journalijcar.orgsathyabama.ac.in The electronic and structural properties of these ligands can be systematically modified by introducing various substituents, thereby influencing their reactivity and the properties of the resulting metal complexes. journalijcar.org

Characterization of Potential Donor Atoms (N, O) and Chelation Modes

Acetophenone semicarbazone is typically derived from the condensation reaction of acetophenone and semicarbazide (B1199961). wisdomlib.org The resulting molecule possesses several potential donor atoms, primarily the carbonyl oxygen and the azomethine (imine) nitrogen. wisdomlib.orgjournalijcar.org

This compound commonly functions as a bidentate ligand, coordinating to a central metal ion through the oxygen of the semicarbazide moiety and the imine nitrogen atom. wisdomlib.orgresearchgate.net This dual coordination forms a stable five-membered chelate ring. Infrared (IR) spectral studies confirm this coordination mode. Upon complexation, a characteristic downward shift is observed in the stretching frequencies of the carbonyl (C=O) and azomethine (C=N) groups, indicating their involvement in bonding with the metal ion. journalijcar.org Concurrently, new non-ligand bands appear in the far-infrared region, which are assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. journalijcar.orgscispace.com

In some instances, particularly with substituted derivatives, the chelation mode can be more complex. For example, 5-acetyl 2,4-dihydroxy this compound has been shown to act as a dibasic pentadentate ligand, involving additional donor atoms from the substituted phenyl ring. researchgate.net Similarly, other semicarbazone derivatives can exhibit tridentate behavior, coordinating through O, N, and sometimes sulfur atoms in the case of thiosemicarbazones. sathyabama.ac.inorientjchem.org

Influence of Substituents on Ligand Reactivity and Metal Binding Affinity

The introduction of substituents onto the basic this compound framework can significantly alter its electronic properties and, consequently, its coordination behavior. Electron-donating or electron-withdrawing groups on the aromatic ring can modify the electron density on the donor atoms, affecting the stability and structure of the metal complexes.

For instance, the presence of hydroxyl (-OH) and acetyl (-COCH₃) groups in 5-acetyl 2,4-dihydroxy this compound enhances its chelating ability, allowing it to act as a dibasic, pentadentate ligand that forms polymeric octahedral complexes with divalent transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The hydroxyl group can be deprotonated, creating an additional coordination site and leading to the formation of more complex, often polymeric, structures. researchgate.netpsu.edu The presence of a nitro group, as in 2-hydroxy-4-nitro acetophenone thiosemicarbazone, can also influence the ligand's behavior, promoting tridentate coordination without the nitro group itself participating in the coordination. orientjchem.org

Synthesis and Characterization of Metal Complexes with this compound Ligands

The ability of this compound and its derivatives to act as versatile ligands has led to the synthesis of a wide range of coordination compounds with various transition metals. researchgate.net

Coordination Compounds of Transition Metals (e.g., Cu, Ni, Co, Zn, Fe, Pd, Pt, Ru, Mn)

This compound forms stable complexes with a host of first-row transition metals. Mixed ligand complexes of Cr(III), Co(II), Ni(II), and Cu(II) have been synthesized using this compound and pyruvic acid semicarbazone. journalijcar.orgjournalijcar.org Similarly, mixed ligand complexes involving Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) with this compound and acetone (B3395972) semicarbazone have also been reported. researchgate.net In these cases, this compound acts as a bidentate ligand, bonding through its oxygen and nitrogen donor atoms. researchgate.net Studies on rhodium have shown that this compound can react with rhodium(I) phosphine (B1218219) species to yield orthometallated rhodium(III) hydrido complexes, where the ligand coordinates via an ortho-carbon atom of the phenyl ring, the imine nitrogen, and the amide carbonyl oxygen. lehigh.edu

The resulting complexes are typically colored, non-hygroscopic solids that are stable at room temperature. journalijcar.org They often exhibit insolubility in water and common organic solvents like ethanol (B145695) and chloroform, but are soluble in coordinating solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). journalijcar.org

The most common method for synthesizing these metal complexes is the direct reaction of the pre-synthesized this compound ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio.

A general procedure involves dissolving the metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂) in an alcoholic solvent like ethanol or methanol (B129727). journalijcar.orgpsu.edu An alcoholic solution of the ligand is then added to the metal salt solution with continuous stirring. journalijcar.org The reaction mixture is often heated under reflux for several hours to ensure completion of the reaction. journalijcar.orgpsu.edu In some cases, adjusting the pH of the solution by adding a base like sodium hydroxide (B78521) or sodium acetate (B1210297) is necessary to facilitate the precipitation of the solid complex. journalijcar.orgorientjchem.org The resulting colored precipitate is then filtered, washed with the solvent, and dried. orientjchem.org

Template synthesis is another method that has been employed. In this approach, the metal ion acts as a template, directing the condensation of the precursor molecules (e.g., 5-acetyl 2,4-dihydroxy acetophenone and diethylene triamine) to form the final ligand which is simultaneously complexed to the metal. researchgate.net This method has been used to prepare complexes of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). researchgate.net

The structures and bonding in this compound complexes are elucidated using a combination of spectroscopic techniques and magnetic susceptibility measurements.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. The free this compound ligand shows characteristic bands for ν(N-H), ν(C=O), and ν(C=N) stretching vibrations. journalijcar.org Upon complexation, the ν(C=O) and ν(C=N) bands typically shift to lower frequencies (by ~4-30 cm⁻¹), confirming the involvement of the carbonyl oxygen and azomethine nitrogen in coordination with the metal ion. journalijcar.org The appearance of new bands in the lower frequency region (e.g., 683-751 cm⁻¹ and 847-953 cm⁻¹) are assigned to ν(M-N) and ν(M-O) vibrations, respectively, providing direct evidence of complex formation. journalijcar.org

Electronic Spectra and Magnetic Moments: Electronic (UV-Vis) spectra and magnetic moment measurements provide valuable information about the geometry of the complexes. For instance, mixed ligand complexes of Co(II), Ni(II), and Cu(II) with this compound have been found to exhibit octahedral geometry. journalijcar.orgjournalijcar.org The magnetic moment for the Co(II) complex is typically around 3.86 B.M., while the Ni(II) complex shows a moment of about 3.57 B.M. journalijcar.org The Cu(II) complex has a magnetic moment of approximately 2.01 B.M., all of which are consistent with high-spin octahedral configurations. journalijcar.org The electronic spectra of these complexes display d-d transition bands that further support the proposed octahedral stereochemistry. journalijcar.org

Spectroscopic and Magnetic Data for Selected this compound Complexes journalijcar.org
ComplexMagnetic Moment (μeff, B.M.)Electronic Spectra Bands (cm⁻¹)GeometryKey IR Shifts (cm⁻¹)
[Co(PYSC)(ACPHSC)]Cl₂3.86-Octahedralν(C=O) and ν(C=N) lowered
[Ni(PYSC)(ACPHSC)]Cl₂3.579532, 14792, 32835Octahedralν(C=O) and ν(C=N) lowered
[Cu(PYSC)(ACPHSC)]Cl₂2.01-Octahedralν(C=O) and ν(C=N) lowered

Note: PYSC = Pyruvic acid semicarbazone; ACPHSC = this compound.

Complexes with Main Group Metals, Lanthanides, and Actinides

The coordination chemistry of this compound extends beyond transition metals to include main group elements, lanthanides, and actinides.

Bismuth(III) complexes with acetophenone-4-methyl-3-thiosemicarbazone, a related derivative, have been synthesized and structurally characterized, demonstrating the ability of this class of ligands to coordinate with main group metals. mdpi.comnku.edu.tr

Complexes with lanthanide(III) ions such as Praseodymium(III) and Neodymium(III) have also been reported. niscpr.res.inscispace.com In these complexes, the 4f-orbitals have minimal involvement in bonding, and the stability is largely driven by the interaction with electronegative donor atoms from the ligand. niscpr.res.inscispace.com Studies have shown the formation of ten-coordinate lanthanide complexes with pentadentate N₃O₂-type Schiff-base ligands derived from 2,6-diacetylpyridine (B75352) bis(semicarbazone), indicating the versatile coordination environments these ligands can support. mdpi.com

In the realm of actinides, dioxouranium(VI) complexes with various semicarbazone ligands have been synthesized and studied. researchgate.netresearchgate.netsid.ir These studies often reveal high coordination numbers, with the semicarbazone acting as a neutral or anionic ligand coordinating to the uranyl ion. researchgate.netsid.ir

Structural Insights into this compound Metal Complexes

The three-dimensional structures of metal complexes containing this compound are crucial for understanding their properties and reactivity. X-ray diffraction and computational modeling are primary tools for these investigations.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Bond Lengths

Single-crystal X-ray diffraction provides definitive data on the solid-state structure of these complexes. For instance, the crystal structure of a cadmium(II) complex with acetophenone thiosemicarbazone revealed a tetrahedral coordination geometry around the cadmium atom. researchgate.net In another example, new bismuth(III) complexes with acetophenone-4-methyl-3-thiosemicarbazone were found to be two-centered, with the general formula bis(μ₂-X)Bi₂X₄L₄ (where X = Cl or Br). mdpi.com

A study on a zinc(II) complex with a pyrrolidinyl-4-methoxyphenyl azoformamide ligand, which has similarities to semicarbazones, showed the zinc atom coordinated to two ligands in a bidentate fashion through nitrogen and oxygen atoms. dntb.gov.ua The Zn-O bond lengths were 2.002(3) and 2.012(3) Å, while the Zn-N bond lengths were 2.207(3) and 2.211(3) Å. dntb.gov.ua Similarly, vanadium complexes with 2-hydroxy-acetophenone-semicarbazone have been structurally characterized, revealing different coordination geometries depending on the oxidation state of the vanadium. researchgate.net

Table 1: Selected Crystallographic Data for this compound and Related Metal Complexes

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Reference
Cadmium(II) acetophenone thiosemicarbazoneCd(II)TetrahedralNot specified in abstract researchgate.net
bis(μ₂-Cl)Bi₂Cl₄(acetophenone-4-methyl-3-thiosemicarbazone)₄Bi(III)Two-centeredNot specified in abstract mdpi.com
[ZnCl(pyrrolidinyl-4-methoxyphenyl azoformamide)₂]⁺Zn(II)Not specifiedZn-O: 2.002(3), 2.012(3); Zn-N: 2.207(3), 2.211(3) dntb.gov.ua
[(VO₂)(2-hydroxy-acetophenone-semicarbazone)]V(V)Not specifiedNot specified in abstract researchgate.net

Theoretical Modeling of Complex Structures and Electronic Properties

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data. scirp.org DFT calculations can predict molecular structures, vibrational spectra, and electronic properties, offering insights into metal-ligand interactions. mdpi.commdpi.com

For a copper(II) complex with a pyridoxal-semicarbazone ligand, DFT was used to optimize the crystal structure and analyze stabilization interactions. mdpi.com In a study of a Cu(II) complex derived from 2,4-dihydroxy acetophenone and semicarbazide, DFT was employed to determine the structure in the absence of suitable single crystals. mdpi.com The optimized structure was validated by comparing simulated IR spectra with experimental data. mdpi.com Theoretical studies on thiosemicarbazones synthesized from acetophenones have also been used to investigate the stability of different tautomeric forms, which is crucial for understanding their reactivity. scirp.org

Reactivity and Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound are not just structurally interesting; they also exhibit significant reactivity and have been explored as catalysts in various organic reactions. nih.gov The catalytic activity often stems from the ability of the metal center to coordinate with substrates and facilitate their transformation. nih.gov

Catalytic Activity in Organic Transformations (e.g., oxidation, reduction, C-C coupling, epoxidation)

These complexes have shown potential in a range of important organic transformations. nih.gov

In homogeneous catalysis, the metal complex is dissolved in the reaction medium, allowing for high activity and selectivity.

C-C Coupling Reactions: Palladium(II) complexes with carbohydrate-derived thiosemicarbazone and semicarbazone ligands have been reported as efficient homogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.comeie.gr These catalysts were effective for the coupling of aryl chlorides with boronic acids at room temperature. mdpi.com Ruthenium(III) complexes with chalcone (B49325) thiosemicarbazone have also been investigated as catalysts for carbon-carbon coupling reactions. eie.gr While some nickel(II) thiosemicarbazone complexes showed no catalytic activity for the coupling of 4-chloroacetophenone, others were effective for various aryl bromides. mdpi.com

Oxidation and Reduction: The oxidation of acetophenone semicarbazones using reagents like potassium bromate (B103136) can regenerate the parent ketone. psu.edu While direct catalytic oxidation by this compound complexes is a plausible area of research, specific examples were not detailed in the provided results. For reduction reactions, iridium catalysts supported on alumina (B75360) and modified with chiral diamines have been used for the asymmetric hydrogenation of acetophenone, achieving high activity and moderate enantioselectivity. jlu.edu.cn

The catalytic applications of these complexes are a growing field, with the potential to develop more efficient and selective chemical transformations. acs.org

Table 2: Catalytic Applications of this compound and Related Metal Complexes in Homogeneous Catalysis

Metal Complex TypeReaction TypeSubstratesKey FindingsReference(s)
Palladium(II) with carbohydrate-derived semicarbazoneSuzuki-MiyauraAryl chlorides and boronic acidsGood to excellent yields at ambient temperature. researchgate.net, mdpi.com
Ruthenium(III) with chalcone thiosemicarbazoneC-C CouplingNot specifiedInvestigated as catalysts for C-C coupling. eie.gr
Nickel(II) with thiosemicarbazoneHeck CouplingAryl bromides and acrylates/styrenesModerate to very good conversions. mdpi.com
Iridium/Al₂O₃ with chiral modifierAsymmetric HydrogenationAcetophenone and its derivativesModerate enantioselectivity. jlu.edu.cn

Use as Material Precursors and Advanced Material Applications

The metal complexes of this compound and its derivatives serve as valuable single-source precursors for the synthesis of advanced materials, including nanoparticles and thin films. nih.goviiti.ac.in This approach offers a convenient route to materials with controlled stoichiometry and morphology.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While the direct use of this compound in the synthesis of well-defined MOFs is not explicitly detailed in the provided results, its coordination chemistry with various metal ions suggests its potential as a linker or a component of a linker in MOF synthesis. The ability to form stable coordination complexes is a prerequisite for the formation of robust MOF structures. nih.gov The synthesis of MOFs typically involves solvothermal methods where metal salts and organic linkers react in a sealed vessel under elevated temperatures. hidenisochema.com

Nanoparticles

Metal complexes of semicarbazone derivatives have been successfully employed as precursors for the synthesis of metal oxide nanoparticles. For example, a copper(II) complex of 2,4-dihydroxy this compound has been used to prepare nanocrystalline copper oxide. ajrconline.org The thermal decomposition of the complex yields the corresponding metal oxide nanoparticles. ajrconline.org Similarly, cadmium(II) complexes of acetophenone thiosemicarbazone have been utilized as single-source precursors for the preparation of cadmium sulfide (B99878) (CdS) nanocrystallites through solvothermal decomposition and pyrolysis. researchgate.net The size and morphology of the resulting nanoparticles can be controlled by varying the reaction time and temperature. researchgate.net

Table 2: Nanoparticles from Semicarbazone Precursors

Precursor ComplexNanomaterialSynthesis MethodReference
Copper(II) 2,4-dihydroxy this compoundCopper OxideDecomposition ajrconline.org
Cadmium(II) acetophenone thiosemicarbazoneCadmium SulfideSolvothermal/Pyrolysis researchgate.net

Thin Films

The aerosol-assisted chemical vapor deposition (AACVD) technique has been used to deposit thin films from metal-semicarbazone complexes. researchgate.net For instance, a cadmium(II) acetophenone thiosemicarbazone complex has been used as a single-source precursor to deposit cadmium sulfide (CdS) thin films. researchgate.netresearchgate.net The morphology of these films is highly dependent on the deposition temperature, with observed structures ranging from spherical to rod-like as the temperature increases. researchgate.net This method provides a route to produce thin films with tailored properties for applications in electronics and photovoltaics. mpie.dempg.de

Electrocatalytic Applications

Metal complexes of ligands structurally related to semicarbazones, such as thiosemicarbazones, have demonstrated significant electrocatalytic activity. For example, square planar nickel(II) complexes of acetone N4-phenyl-thiosemicarbazone have been shown to be efficient electrocatalysts for the oxidation of hydrazine (B178648) and methanol when immobilized in a Nafion film. researchgate.net These findings suggest that metal complexes of this compound could also possess interesting electrocatalytic properties. The ability of the metal center to undergo reversible redox processes is key to their function in electrocatalysis. researchgate.net The specific applications could range from chemical sensors to fuel cells. researchgate.net Further research into the electrochemical behavior of this compound complexes is warranted to explore their potential in this area.

Computational Chemistry and Theoretical Investigations of Acetophenone Semicarbazone Systems

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of acetophenone (B1666503) semicarbazone. These methods model the behavior of electrons and nuclei to predict molecular geometries, energies, and electronic characteristics.

Density Functional Theory (DFT) has become a principal method for studying the ground state properties of semicarbazones due to its balance of accuracy and computational cost. orientjchem.orgresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311G++(d,p) or 6-311++G(d,p), have been extensively employed to determine the optimized molecular structure of acetophenone semicarbazone and its derivatives. researchgate.netcsic.esjocpr.com

These studies confirm that in the ground state, the molecule adopts a keto tautomeric form. csic.es The calculated geometrical parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction, validating the chosen theoretical models. jocpr.com For instance, the C=O and C=N bond lengths are characteristic of the semicarbazone backbone.

DFT is also used to investigate the thermodynamic properties of the formation of semicarbazones. orientjchem.org The mechanism for the reaction between acetophenone and semicarbazide (B1199961) has been shown to be a two-step process involving an intermediate and two transition states. orientjchem.org Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction can be calculated to understand the spontaneity and energetics of the formation process. orientjchem.orgresearchgate.net

Table 1: Calculated Thermodynamic Parameters for Acetophenone and Semicarbazide Reaction at 298.15 K using DFT B3LYP/6-311+G *

ParameterReactantsTransition State IIntermediateTransition State IIProducts
Enthalpy (Hartree) -739.897-739.878-739.905-739.855-739.883
Gibbs Free Energy (Hartree) -739.831-739.811-739.836-739.787-739.817
Entropy (cal/mol·K) 219.01222.61228.32224.96219.83

This table presents hypothetical data based on typical findings in computational studies for illustrative purposes.

Ab initio methods, which are based on first principles without empirical parameterization, are also utilized to study the electronic structure and reactivity of this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide a detailed picture of the molecule's electronic properties. researchgate.net

These calculations are often used to determine fundamental reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (Eg) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net For semicarbazones, these values indicate the molecule's tendency to donate or accept electrons, providing insight into its potential biological and chemical interactions. csic.es Studies on related semicarbazone derivatives have shown that the HOMO is often localized on the semicarbazide moiety, while the LUMO is distributed over the aromatic ring and the imine group. csic.es

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound

ParameterValue (eV)
HOMO Energy -6.25
LUMO Energy -1.55
Energy Gap (Eg) 4.70

Note: These values are representative and can vary based on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. jocpr.com The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the negative potential regions (typically colored red or yellow) are concentrated around the electronegative oxygen and nitrogen atoms of the semicarbazone group, indicating these as likely sites for electrophilic attack. researchgate.netcsic.es Conversely, positive potential regions (colored blue) are found around the hydrogen atoms of the amide and amine groups, suggesting their susceptibility to nucleophilic attack. researchgate.net

Fukui function analysis provides a quantitative measure of the reactivity of different atomic sites in a molecule. researchid.codntb.gov.ua It describes the change in electron density at a specific point when the total number of electrons in the system changes. joaquinbarroso.com By calculating the condensed Fukui functions (f_k^+, f_k^-, f_k^0), one can identify the sites most prone to nucleophilic attack (f_k^+), electrophilic attack (f_k^-), and radical attack (f_k^0). This analysis helps in understanding the regioselectivity of various chemical reactions involving this compound. researchid.co

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

This compound can exist in several conformational and configurational isomers due to rotation around single bonds and the configuration about the C=N double bond. Theoretical studies perform a systematic search for the most stable conformers by mapping the potential energy surface. csic.es

Computational studies on similar semicarbazones have shown that they can exist as E/Z isomers with respect to the C=N bond and cis/trans conformers related to the amide group. researchgate.netcsic.es For many semicarbazone derivatives, the cisE geometrical configuration (where the carbonyl oxygen and the imine nitrogen are cis with respect to the N-N bond, and the C=N bond is in the E configuration) is found to be the most stable conformer in both the gas phase and in solution. researchgate.netcsic.es This stability is often attributed to intramolecular hydrogen bonding or favorable steric arrangements. The search for global and local minima helps to identify all low-energy structures and their relative populations at a given temperature.

The interconversion between different conformers is not always free and is often hindered by an energy barrier. Calculating the rotational barriers between stable conformers is crucial for understanding the molecule's dynamic behavior. rsc.org These barriers are determined by scanning the potential energy surface along the dihedral angle of the rotating bond.

For acetophenone, the precursor to the semicarbazone, the barrier to internal rotation of the methyl group has been calculated. rsc.org In this compound, key rotational barriers would include the rotation around the C-N and N-N single bonds. The energy barrier for atropisomerism, which arises from restricted rotation around a single bond, can be high enough in some molecules to allow for the isolation of different rotational isomers. researchgate.net The calculation of these barriers provides insight into the flexibility of the molecule and the timescale of conformational changes, which can be critical for its interaction with biological targets.

Simulation of Spectroscopic Signatures for Assignment and Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for simulating the spectroscopic properties of this compound. These theoretical predictions are invaluable for the precise assignment of experimental spectra and for gaining deeper insights into the molecule's electronic and structural characteristics. By comparing calculated spectra with experimental data, researchers can confirm molecular structures and understand the electronic transitions and vibrational modes that give rise to the observed spectroscopic signatures. dntb.gov.uacsic.es

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are employed to predict the ¹H and ¹³C NMR chemical shifts of this compound and its derivatives. These calculations provide theoretical spectra that can be compared with experimental results to assign specific signals to the corresponding nuclei. scribd.comderpharmachemica.com

Theoretical calculations for similar semicarbazone structures have shown good agreement with experimental data, often confirming the most stable geometric isomer in solution. researchgate.netcsic.es For instance, DFT calculations can help determine the preferred cis/E isomeric form of semicarbazones in solution, which is then corroborated by 2D NMR experiments like NOESY. csic.escsic.es Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for this compound Note: This table is illustrative, based on typical values found in the literature for this compound and its derivatives. Exact values can vary based on solvent and computational method.

ProtonExperimental δ (ppm) derpharmachemica.comPredicted δ (ppm)
-NH₂ (amide)6.40 (brs)~6.5
Ar-H7.58-7.80 (m)~7.4-7.9
-NH- (imine)9.30 (s)~9.4
-CH₃2.25 (s)~2.3

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the characteristic vibrations of functional groups within a molecule. DFT calculations are routinely used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies, though often systematically higher than experimental values due to the harmonic approximation, can be scaled to provide a reliable basis for assigning the bands in experimental IR and Raman spectra. dntb.gov.uaresearchgate.net

Theoretical analysis allows for the unambiguous assignment of key vibrational modes, such as the C=O, C=N, and N-H stretching and bending frequencies. For example, in a study of a copper (II) complex derived from 2,4-dihydroxy acetophenone and semicarbazide, DFT-simulated IR spectra were matched with experimental spectra to validate the predicted structure of the complex. mdpi.com Such analysis confirms the coordination of the ligand to the metal ion through specific donor atoms. journalijcar.org

Table 2: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table combines data from related semicarbazone structures to illustrate typical assignments.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹) researchgate.netjournalijcar.org
N-H (amine)Stretching~3500, ~34003330-3520
C-H (aromatic)Stretching~31003061-3171
C=O (amide)Stretching~17001675-1703
C=N (imine)Stretching~16201603-1637
N-H (amide)Bending~15501558-1570

UV-Vis Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption and emission spectra of molecules like this compound. dntb.gov.ua By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax). These predictions are crucial for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions, such as π→π* and n→π* transitions within the conjugated system.

Computational studies on related semicarbazones have shown that the calculated band gap energies (HOMO-LUMO gaps) correlate with the molecule's reactivity and electronic properties. csic.es For a semicarbazone derived from p-hydroxy-3-methoxy acetophenone, the UV-Vis spectrum confirmed the formation of a charge-transfer complex, with a UV cut-off wavelength of 250 nm, indicating its potential for optoelectronic applications. nycu.edu.tw The large transmission window in the visible and near-IR regions is a desirable property for nonlinear optical (NLO) materials. nycu.edu.tw

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides indispensable tools for mapping the reaction pathways and understanding the kinetics and thermodynamics of chemical transformations. For this compound, theoretical investigations focus on its formation mechanism and its subsequent reactivity, particularly in the formation of metal complexes.

Modeling of Semicarbazone Formation Pathways and Energetics

The formation of this compound from acetophenone and semicarbazide is a condensation reaction that has been investigated using DFT methods. scispace.comorientjchem.org Computational studies have elucidated a two-step mechanism. idsi.mdichem.mdidsi.md The reaction proceeds through two transition states and involves one key intermediate. orientjchem.orgresearchgate.net

The mechanism can be summarized as:

Bimolecular Addition: The reaction initiates with the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of acetophenone. This step proceeds through a first transition state (TSI) to form a carbinolamine intermediate. orientjchem.orgresearchgate.net This initial step involves the partial cleavage of the C=O and N-H bonds and the partial formation of C-N and O-H bonds. researchgate.net

Unimolecular Dehydration: The intermediate then undergoes dehydration by eliminating a water molecule through a second, unimolecular transition state (TSII). orientjchem.org This step leads to the final this compound product.

Table 3: Calculated Thermodynamic and Kinetic Data for the Formation of this compound Data sourced from DFT B3LYP/6-311+G* calculations. researchgate.net*

Step/SpeciesParameterValueUnit
Step 1: Reactants → Intermediate
Reactants (Acetophenone + Semicarbazide)Relative Gibbs Free Energy (G°)0kJ/mol
Transition State I (TSI)Activation Energy (Ea)50kJ/mol
Transition State I (TSI)Relative Gibbs Free Energy (G°)+27kJ/mol
IntermediateRelative Gibbs Free Energy (G°)-23kJ/mol
Step 2: Intermediate → Products
Transition State II (TSII)Relative Gibbs Free Energy (G°)-143kJ/mol
Products (this compound + H₂O)Relative Gibbs Free Energy (G°)-123kJ/mol

Computational Studies of Metal Complexation and Ligand Reactivity

For example, theoretical studies on a binuclear copper(II) complex with a ligand derived from 2,4-dihydroxy acetophenone and semicarbazide used DFT to optimize the predicted structure. mdpi.com The calculations confirmed that the ligand coordinates with the metal ions, and the simulated IR spectrum matched the experimental data, validating the proposed structure. mdpi.com Furthermore, computational models can explore the electronic properties of these complexes, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding their reactivity and potential applications in catalysis and biomedicine. dntb.gov.ua Theoretical investigations also help elucidate the interaction of these complexes with biological macromolecules like DNA and proteins. mdpi.comdntb.gov.ua

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior, conformational changes, and intermolecular interactions of chemical systems in various environments. For this compound and its derivatives, MD simulations provide critical insights into their behavior in the solution phase, which is essential for understanding their chemical reactivity, and potential biological activity.

Research on related semicarbazone and thiosemicarbazone systems demonstrates the utility of MD simulations. For instance, studies on drug solubilization show that simulations can elucidate how excipients like surfactants and cosolvents interact with drug molecules to enhance solubility. mdpi.com These simulations analyze parameters such as the radius of gyration (Rg) and the solvent accessible surface area (SASA) to understand the aggregation processes and structural characteristics of micelles formed in solution. mdpi.com The interactions, dominated by van der Waals forces and hydrogen bonds, between the drug and the surrounding molecules are quantified to explain solubility variations. mdpi.com

Furthermore, MD simulations have been employed to study the interactions of acetophenone-based derivatives with biological targets. researchgate.net These simulations can identify key amino acid residues that interact with the molecule through hydrogen bonds, water-bridged hydrogen bonds, and hydrophobic interactions. researchgate.net By analyzing the trajectory of the simulation, researchers can create an interaction histogram that aggregates the fractional interactions, providing a detailed picture of the binding mode and stability of the complex. researchgate.net Studies on similar compounds, like (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone, have used experimental NMR data in conjunction with theoretical calculations to investigate molecular dynamics and hydrogen bond formation in solution. researchgate.net

The following table summarizes key findings from MD simulations on systems analogous to this compound, highlighting the types of insights that can be gained.

Studied System/PhenomenonKey Findings from MD SimulationsRelevant Parameters Analyzed
Drug Solubilization in Micelles Cosolvents increase the hydration of micelle cores, leading to a larger radius of gyration and solvent accessible surface area, which can hinder micelle phase separation. mdpi.comRadius of Gyration (Rg), Solvent Accessible Surface Area (SASA), Radial Distribution Functions (RDFs). mdpi.com
Interaction with Biological Targets Identification of specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues of a target protein. researchgate.netInteraction histograms, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF).
Peptide Complex Formation Hydrophobicity and chirality of constituent amino acids influence peptide conformation, hydrogen bonding, and secondary structure in solution. nih.govDegree of hydrogen bonding, secondary structure analysis, Ramachandran plots, Principal Component Analysis (PCA). nih.gov
Solvent Structure Analysis The presence of cosolvents can disrupt the natural hydrogen bonding structure of water, which can contribute to the increased solubility of insoluble compounds. mdpi.comRadial Distribution Functions (RDFs) of water-oxygen sites. mdpi.com

These studies underscore the capability of MD simulations to provide a detailed, dynamic understanding of this compound's behavior in solution, mapping its interaction landscape and conformational dynamics which are otherwise difficult to probe experimentally.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. These models establish a mathematical correlation between the quantitative structural features of a molecule, known as molecular descriptors, and a specific property of interest. For this compound derivatives, QSPR models are invaluable for predicting physicochemical properties, thereby guiding the synthesis of new compounds with desired characteristics.

The development of a QSPR model involves several key steps:

Data Set Compilation : A series of this compound derivatives with experimentally determined values for a specific property (e.g., stability constants of metal complexes, biological activity) is collected. researchgate.net

Molecular Descriptor Calculation : For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, geometric (3D), and electronic properties. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the property being studied. researchgate.net

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

QSPR studies on thiosemicarbazones, which are structurally similar to semicarbazones, have successfully predicted properties like the stability constants of their complexes with metal ions. researchgate.net In such models, descriptors can be generated from molecular geometry and semi-empirical quantum calculations (e.g., PM7). researchgate.net Similarly, QSAR (Quantitative Structure-Activity Relationship), a related methodology, has been applied to model the anti-tyrosinase activity of thiosemicarbazone analogues and the antitrypanosomal activity of semicarbazone derivatives. researchgate.netmdpi.com These studies often find that 3D molecular descriptors, such as those related to molecular volume and surface area, are crucial for building accurate predictive models. researchgate.net For instance, the anti-tyrosinase activity of thiosemicarbazones has been shown to be highly dependent on 3D molecular descriptors. researchgate.net

The following table presents examples of molecular descriptors that could be used in QSPR models for this compound derivatives and the properties they might predict.

Descriptor TypeExample DescriptorPredicted PropertyRationale/Significance
Constitutional Molecular WeightGeneral Physicochemical PropertiesRelates to the overall size of the molecule.
Topological Wiener IndexBoiling Point, ViscosityDescribes molecular branching and compactness.
Geometric (3D) Molecular Volume, Surface Area, OvalityBiological Activity, Receptor BindingReflects the size and shape of the molecule, which is critical for interaction with biological macromolecules. researchgate.net
Electronic Dipole Moment, HOMO/LUMO EnergiesReactivity, Stability ConstantsQuantifies the electronic charge distribution and the molecule's ability to participate in electronic interactions. ccsenet.org
Quantum Chemical Total Energy, Heat of FormationThermodynamic StabilityCalculated from quantum mechanics, these descriptors provide insights into the energetic properties of the molecule. researchgate.net

QSPR modeling provides a rational, cost-effective approach to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with optimized properties, accelerating the discovery process.

Mechanistic Probes of Biological Interactions of Acetophenone Semicarbazone Academic/mechanistic Focus

Investigations into Molecular Target Engagement and Specificity in vitro

The in vitro examination of acetophenone (B1666503) semicarbazone's interactions with molecular targets is crucial for elucidating its mechanism of action. These studies provide insights into the compound's binding affinity, specificity, and the nature of its interactions with key biological macromolecules.

Enzyme Kinetics and Inhibition Mechanisms (e.g., metalloenzymes, proteases, reductases)

Research has shown that acetophenone derivatives, including semicarbazones and the closely related thiosemicarbazones, can act as effective enzyme inhibitors. For instance, studies on acetophenone thiosemicarbazone derivatives have demonstrated potent inhibitory activity against tyrosinase, a copper-containing metalloenzyme. These studies revealed that the inhibition can be of a competitive or mixed type, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking simulations suggest that the thiourea moiety of these compounds can penetrate the active site and interact with the copper ions essential for catalytic activity. mdpi.com

In a broader context, various acetophenone derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-Glycosidase. plu.mx One study on a series of acetophenone derivatives, including a semicarbazone, reported significant inhibitory potential against these enzymes, suggesting a multitarget drug candidacy. plu.mx The inhibitory constants (Ki) for some of these derivatives were in the nanomolar range for AChE, indicating strong binding and effective inhibition. plu.mx

Inhibitory Activity of an Acetophenone Semicarbazone Derivative (Compound 4) Against Various Enzymes
EnzymeInhibition Constant (Ki)
Acetylcholinesterase (AChE)11.33 ± 0.58 nM
Butyrylcholinesterase (BChE)Data not specified
α-Glycosidase42.71 ± 5.90 µM to 128.78 ± 8.03 µM (range for derivatives)

Protein-Ligand Binding Studies (e.g., spectroscopic binding assays, isothermal titration calorimetry, surface plasmon resonance)

While specific protein-ligand binding studies employing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for this compound are not extensively documented in publicly available literature, related studies on its derivatives provide some insights. For example, the interaction of a Cu(II) complex of an aryl-semicarbazone ligand derived from 2,4-dihydroxy acetophenone with bovine serum albumin (BSA) has been explored. These investigations suggest that such complexes can bind to proteins, with hydrophobic interactions playing a significant role.

DNA/RNA Interaction Studies and Mechanistic Insights (e.g., intercalation, groove binding, conformational changes)

Direct interaction studies of this compound with DNA or RNA are limited. However, research on metal complexes of this compound derivatives offers a glimpse into potential interactions. A study on a Cu(II) complex of an aryl-semicarbazone derived from 2,4-dihydroxy acetophenone investigated its binding behavior with calf thymus DNA (CT-DNA). The results suggested that the complex binds to CT-DNA, likely through a partial intercalation mechanism and hydrophobic interactions. Molecular docking studies further indicated that the complex could interact with specific nucleotides, forming hydrogen bonds and exhibiting π-π stacking interactions. It is important to note that these findings pertain to a metal complex of a derivative and not to this compound itself.

Cellular Response and Pathway Modulation Studies in vitro

The in vitro effects of this compound and its analogs on cellular processes provide a window into their biological activity and potential therapeutic applications. These studies often focus on pathways critical for cell survival and proliferation.

Effects on Cell Cycle Progression and Apoptosis Induction Pathways (e.g., caspase activation, mitochondrial membrane potential disruption)

Semicarbazone derivatives have been shown to influence cell cycle progression and induce apoptosis in cancer cells. Studies on various semicarbazone compounds have demonstrated their ability to cause cell cycle arrest, often in the G2/M phase. This arrest is typically followed by the induction of programmed cell death, or apoptosis.

The apoptotic process induced by these compounds can involve the activation of the mitochondrial signaling pathway. This is characterized by a loss of mitochondrial membrane potential and changes in the expression levels of pro-apoptotic and anti-apoptotic proteins. For instance, some benzophenone thiosemicarbazone compounds have been found to induce apoptosis selectively in leukemia cell lines compared to normal peripheral blood mononuclear cells. The mechanism involves the activation of the mitochondria signaling pathway, with a loss of mitochondrial membrane potential.

Autophagy Modulation and Lysosomal Pathway Alterations

Currently, there is a lack of specific research in the public domain detailing the effects of this compound on autophagy and lysosomal pathways.

Reactive Oxygen Species (ROS) Generation and Antioxidant Defense Mechanisms in Cellular Models

The interaction of this compound and its analogues with cellular environments can modulate the delicate balance of reactive oxygen species (ROS), which are critical signaling molecules but can be detrimental at high concentrations. While some related compounds, like thiosemicarbazones complexed with copper, are known to elevate intracellular ROS levels leading to cell death, other structurally similar molecules have demonstrated significant antioxidant capabilities. For instance, a series of acetophenone benzoylhydrazones, which share a common acetophenone core, have been shown to protect cells against oxidative damage induced by hydrogen peroxide nih.gov. This suggests that compounds based on the acetophenone scaffold can either generate ROS or act as antioxidants, depending on their specific structural features and the cellular context.

In the event of increased ROS production, cells activate a sophisticated antioxidant defense system to mitigate potential damage to lipids, proteins, and DNA nih.govresearchgate.net. This system includes a suite of enzymes that work in concert to neutralize reactive species nih.govmdpi.comresearchgate.net. The primary enzymes involved in this defense are:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is a less reactive species nih.govmdpi.com.

Catalase (CAT): Located predominantly in peroxisomes, catalase efficiently decomposes hydrogen peroxide into water and oxygen, preventing the formation of the highly damaging hydroxyl radical nih.govmdpi.com.

Glutathione Peroxidase (GPx): This selenoenzyme reduces hydrogen peroxide and organic hydroperoxides by using glutathione (GSH) as a reducing agent nih.govresearchgate.net.

The study of this compound's effect on these specific enzymes is crucial for understanding its net impact on cellular redox homeostasis. Mechanistic studies would involve treating cellular models with the compound and measuring the activity and expression levels of SOD, CAT, and GPx to determine if the cellular antioxidant defense is bolstered or overwhelmed.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Design and Synthesis of Analogues for Mechanistic SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical architecture of this compound dictates its biological function. By systematically synthesizing and testing a series of analogues, researchers can pinpoint the molecular features essential for its mechanism of action. This involves modifying the core structure and observing how these changes impact a specific biological endpoint, such as the inhibition of a particular enzyme.

A study on the closely related acetophenone thiosemicarbazones as inhibitors of tyrosinase provides a clear example of this approach mdpi.com. In this research, analogues were synthesized with single substituents (e.g., -OH, -NH₂, -OCH₃, -NO₂) at different positions (ortho-, meta-, para-) on the phenyl ring. By comparing the inhibitory activity of these analogues, key mechanistic insights were gained. For instance, it was found that the sulfur atom of the thiourea moiety directly interacts with the copper ions in the enzyme's active site. Furthermore, the position of the substituent on the phenyl ring significantly influenced the compound's affinity for the enzyme, with para-substituted analogues generally showing higher potency mdpi.com.

This methodical approach allows for the development of a pharmacophore model, highlighting the essential electronic and steric properties required for potent activity and guiding the rational design of next-generation compounds with improved mechanistic profiles.

Table 1: SAR of Acetophenone Thiosemicarbazone Analogues as Tyrosinase Inhibitors Data abstracted from a study on related thiosemicarbazone compounds to illustrate the SAR principle.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Mechanistic Trends

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that builds mathematical models to correlate the chemical structures of compounds with a specific biological activity. These models can then be used to predict the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process.

For acetophenone derivatives, QSAR models have been successfully developed to predict their antibacterial activity nih.govresearchgate.net. In these studies, a range of "molecular descriptors" are calculated for each compound. These descriptors are numerical values that represent various physicochemical properties of the molecule, such as:

Spatial Descriptors: Related to the 3D shape and size of the molecule.

Electronic Descriptors: Describing the electronic properties, such as charge distribution and dipole moment.

Topological Descriptors: Quantifying aspects of molecular structure like branching and connectivity nih.govhumanjournals.com.

By analyzing a "training set" of acetophenone analogues with known antibacterial activity, statistical methods are used to generate an equation that links these descriptors to the observed activity. The resulting QSAR model can then be validated using a separate "test set" of compounds. Such models have shown that properties like molecular shape, electronic features, and hydrophobicity significantly influence the antibacterial potency of acetophenone derivatives nih.govresearchgate.net. These predictive models provide mechanistic insights by identifying the key physicochemical properties that drive the desired biological effect.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Acetophenone Derivatives

Studies in Simple Biological Systems and Model Organisms (Mechanistic Focus Only)

Antimicrobial Action Mechanisms (e.g., membrane disruption, inhibition of essential enzymes)

Substituted acetophenone semicarbazones have demonstrated significant antimicrobial activity against a range of bacteria and fungi scholarsresearchlibrary.com. While the precise mechanisms are still under investigation, the biological action of this class of compounds is often attributed to two primary modes: disruption of the cell membrane and inhibition of essential enzymes.

Membrane Disruption: The cell membrane is a critical barrier that maintains cellular integrity and homeostasis. Many antimicrobial agents act by perturbing this structure nih.govmicrobenotes.com. The mechanism often involves the compound inserting into the lipid bilayer, which increases the membrane's permeability. This can lead to the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is vital for energy production. The ultimate result of this membrane disruption is cell death microbenotes.com. The amphiphilic nature of this compound, possessing both hydrophobic (the phenyl ring) and hydrophilic (the semicarbazone moiety) regions, makes it a candidate for such membrane-disrupting activity.

Inhibition of Essential Enzymes: Another major antimicrobial strategy is the targeted inhibition of enzymes that are crucial for the pathogen's survival juniperpublishers.comjuniperpublishers.com. Many enzymes require metal ions as cofactors for their catalytic activity. Semicarbazones are known to be effective chelating agents, meaning they can bind tightly to these metal ions. By sequestering essential metal cofactors, this compound could inactivate key microbial enzymes involved in processes like:

DNA replication (e.g., DNA gyrase)

Cell wall synthesis

Folate synthesis (e.g., dihydropteroate synthetase) juniperpublishers.com

Inhibition of these vital cellular processes would halt the growth and replication of the microorganism, leading to a bacteriostatic or bactericidal effect.

Antifungal and Antiparasitic Mechanism of Action Studies

While some studies have indicated that this compound and its derivatives possess antifungal properties, the precise molecular mechanisms underlying this activity are not well-documented. Generally, the antifungal and antiparasitic actions of semicarbazones are hypothesized to involve the chelation of metal ions essential for enzymatic functions within the pathogens or the inhibition of key enzymes. However, specific enzyme inhibition studies or detailed analyses of the cellular targets of this compound in fungi and parasites are not extensively reported.

For related compounds like thiosemicarbazones, research has suggested potential mechanisms such as the inhibition of nitric oxide synthase in Trypanosoma cruzi, the causative agent of Chagas disease. core.ac.uknih.gov This inhibition is thought to disrupt the parasite's cellular processes. However, direct evidence extrapolating this mechanism to this compound is absent. The broader class of semicarbazones has been evaluated against Trypanosoma cruzi, but specific mechanistic insights for the acetophenone derivative remain to be elucidated. core.ac.uknih.gov

Table 1: Hypothetical Antifungal and Antiparasitic Mechanisms of Semicarbazones

Proposed MechanismPotential EffectTarget Organism GroupSpecific Data for this compound
Metal Ion ChelationDisruption of metalloenzyme functionFungi, ParasitesNot Available
Enzyme InhibitionInterference with essential metabolic pathwaysFungi, ParasitesNot Available
Nitric Oxide Synthase InhibitionImpairment of cellular signaling and defenseTrypanosoma cruziNot Available

Investigations in in vivo (non-human) Model Organisms for Mechanistic Pathway Elucidation (e.g., C. elegans, zebrafish)

There is a significant lack of published research on the use of non-human model organisms such as the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) to elucidate the mechanistic pathways of this compound. These models are powerful tools for studying developmental toxicity, neurotoxicity, and cardiotoxicity, and for dissecting complex biological pathways in a whole-organism context. creative-biogene.commdpi.comnih.govnih.govnih.govnih.govzeclinics.comresearchgate.netnih.govinvivobiosystems.com

Studies involving other chemical compounds in these models often assess a range of endpoints to understand their biological effects. In C. elegans, these can include assessments of locomotion, neuronal development, and stress response pathways. nih.govnih.gov Zebrafish models are frequently used to evaluate cardiotoxicity, developmental defects, and neurotoxicity due to their transparent embryos and rapid development. creative-biogene.commdpi.comnih.govnih.govzeclinics.comresearchgate.netnih.gov

The absence of such studies for this compound means that its effects on key developmental and physiological pathways in a living organism have not been characterized. Consequently, there is no data available to construct tables detailing parameters such as locomotor activity changes in C. elegans or cardiotoxic effects in zebrafish upon exposure to this specific compound.

Table 2: Representative Endpoints for Mechanistic Studies in Model Organisms (General Examples)

Model OrganismAssay TypeMeasured ParametersRelevance to Mechanistic ElucidationData for this compound
C. elegansNeurotoxicity AssayLocomotor activity (thrashing, crawling), neuronal morphology, response to stimuliIdentifies effects on the nervous system and potential molecular targetsNot Available
ZebrafishCardiotoxicity AssayHeart rate, pericardial edema, blood flow, morphological changesReveals impact on cardiovascular development and functionNot Available
ZebrafishDevelopmental Toxicity AssayHatching rate, malformations, mortality, growth inhibitionUncovers interference with fundamental developmental pathwaysNot Available

Advanced Analytical Methodologies and Sensing Applications for Acetophenone Semicarbazone

Chromatographic Method Development for High-Resolution Separation and Quantification

The separation and quantification of acetophenone (B1666503) semicarbazone, a derivative of acetophenone, are crucial in various scientific fields. Chromatographic techniques are paramount for achieving high-resolution separation from complex matrices.

Optimized High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

HPLC and UPLC are powerful techniques for the analysis of semicarbazones. The development of these methods often involves derivatization to enhance detection and separation. For instance, semicarbazide (B1199961), a related compound, is often derivatized with o-nitrobenzaldehyde before analysis by liquid chromatography/tandem mass spectrometry. nih.gov This approach is used to determine semicarbazide residues in food products like bread. nih.gov

UPLC systems, known for their high throughput and resolution, can significantly reduce analysis times compared to traditional HPLC. waters.com For example, analysis of aldehyde and ketone derivatives, which are structurally related to acetophenone semicarbazone, can be completed in a fraction of the time, increasing laboratory productivity. waters.com

The choice of detector is critical for the sensitive and selective quantification of this compound.

UV-Vis and Photodiode Array (PDA) Detection: UV-Vis detection is commonly employed for the analysis of acetophenone and its derivatives due to the presence of a chromophoric benzene (B151609) ring and carbonyl group. studyraid.com Acetophenone itself exhibits a strong π→π* transition at approximately 245-250 nm. studyraid.com Semicarbazone derivatives of acetophenone also absorb in the UV region. For example, a derivative of p-hydroxy-3-methoxy acetophenone has a UV cut-off wavelength of 250 nm. nycu.edu.tw In the analysis of aldehyde and ketone DNPH derivatives, UV detection at 360 nm is standard. waters.com Spectrophotometric methods for determining metal ions using this compound derivatives often measure the absorbance of the resulting metal complex at a specific wavelength, such as 380 nm for a Vanadium (V) complex. sciepub.comscispace.com

Mass Spectrometry (MS) Detection: MS and tandem MS (MS/MS) provide high selectivity and sensitivity, making them ideal for complex sample matrices. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the detection of semicarbazide in milk, where lactose (B1674315) semicarbazone is used as a marker. nih.gov LC-MS/MS is also used for the determination of semicarbazide in marine crustaceans and bread. nih.govtsijournals.com High-resolution mass spectrometry can confirm the structure of synthesized semicarbazone derivatives. geneseo.eduresearchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives

Gas chromatography is a valuable tool for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be analyzed after conversion to more volatile derivatives. A study on the GC determination of carbonyl compounds utilized their thiosemicarbazone derivatives. oup.com

GC-MS analysis of thiosemicarbazones synthesized from acetophenones has revealed that these compounds can undergo thermal decay and fragmentation in the injection port. scirp.orgscirp.org This behavior must be considered when developing quantitative methods. The mass spectra of these derivatives provide structural information and can be used for identification. scirp.org

Analytical TechniqueDerivativeKey Findings
GCThiosemicarbazoneAllows for the selective detection of carbonyl compounds using a flame photometric detector. oup.com
GC-MSThiosemicarbazoneReveals thermal decay and dimerization in the injection port, which needs to be accounted for in analysis. scirp.orgscirp.org

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary electrophoresis separates molecules based on their electrophoretic mobility in a capillary filled with a buffer. creative-proteomics.com This technique offers high resolution and requires only small sample volumes. creative-proteomics.com CE is particularly well-suited for the separation of charged molecules. kantisto.nl While this compound is neutral, it can be derivatized to introduce a charge, or separated using micellar electrokinetic chromatography (MEKC), a mode of CE that allows for the separation of neutral compounds. kantisto.nl

CE has been successfully used to separate derivatized sugars, demonstrating its high resolving power. researchgate.net The technique can separate a wide range of molecules, including small organic molecules, peptides, and proteins. creative-proteomics.com

Spectroscopic and Spectrometric Quantification Techniques

Spectroscopic methods offer a rapid and often non-destructive means of quantifying this compound.

Development of Derivative Spectrophotometry for Complex Sample Analysis

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands, making it suitable for the analysis of compounds in complex matrices. While specific applications of derivative spectrophotometry for this compound are not widely reported, the principles of the technique are applicable.

Standard UV-Vis spectrophotometry has been extensively used for the quantification of metal ions through the formation of colored complexes with this compound derivatives. For example, derivatives of this compound have been used as reagents for the spectrophotometric determination of Vanadium(V), Molybdenum(VI), and Uranium(VI). sciepub.comscispace.comsphinxsai.comsciensage.infosciensage.info These methods rely on the formation of a colored complex and measurement of its absorbance at a specific wavelength, typically around 380 nm. sciepub.comscispace.comsphinxsai.comsciensage.info The Beer-Lambert law is often obeyed over a specific concentration range, allowing for quantitative analysis. sciepub.comsphinxsai.comsciensage.info

Metal IonThis compound DerivativepHλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Vanadium(V)Acetophenone 2',4'-dihydroxy semicarbazone8.23803899.2 sciepub.comscispace.com
Molybdenum(VI)Acetophenone 2',5'-dihydroxy semicarbazone2.03807150.83 sphinxsai.com
Uranium(VI)Acetophenone 2',5'-dihydroxy semicarbazone6.03806785.7 sciensage.infosciensage.info
Iron(III)Acetophenone 2',4'-dihydroxy semicarbazone3.43504048.0 amazonaws.com

Fluorescence Spectroscopy for Enhanced Sensitivity in Detection

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emission from a sample after it has been excited by a specific wavelength of light. unipi.it This method is particularly well-suited for the detection of trace amounts of organic compounds, including those with inherent fluorophores or those that can be derivatized to become fluorescent. unipi.it

The parent molecule, acetophenone, is known to exhibit fluorescence and phosphorescence. researchgate.net This intrinsic property is attributed to the aromatic ketone structure. The formation of this compound, through the condensation of acetophenone with semicarbazide, creates a more extended conjugated system which can modulate the fluorescence properties. Research on related derivatives has shown that changes in the molecular structure and the formation of metal complexes can significantly impact the emission spectra, providing a basis for sensitive detection. researchgate.net

While direct and extensive studies on the fluorescence of this compound itself are not widely documented, the principles of the technique suggest its strong potential for quantitative analysis. The methodology would typically involve:

Excitation: Irradiating a solution of the sample with an optimal excitation wavelength, likely in the UV range, corresponding to the absorption maximum of the acetophenone moiety.

Emission: Scanning the resulting emission spectrum to identify the characteristic fluorescence peak of the this compound.

Quantification: Correlating the intensity of the fluorescence emission to the concentration of the compound in the sample, often achieving very low detection limits.

This technique's high sensitivity makes it a valuable tool for detecting residual this compound in academic research settings where trace-level quantification is necessary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. thermofisher.com Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of its elemental formula. sterlingpharmasolutions.com This capability is critical for confirming the identity of a target compound and for identifying unknown impurities. thermofisher.comsterlingpharmasolutions.com

In the context of this compound, HRMS is employed for two primary purposes:

Accurate Mass Determination: Confirming the successful synthesis of this compound by matching its experimentally measured exact mass to the theoretically calculated mass.

Impurity Profiling: Detecting and identifying process-related impurities or degradation products. nih.gov The high resolving power of HRMS can distinguish between compounds with very similar nominal masses, providing a detailed profile of the sample's composition. sterlingpharmasolutions.com

A typical HRMS analysis, often coupled with a liquid chromatography (LC) system, involves electrospray ionization (ESI) to generate molecular ions, which are then analyzed by a high-resolution mass analyzer like a Time-of-Flight (ToF) or Orbitrap instrument. The high mass accuracy allows for the confident assignment of chemical formulas to both the main compound and any detected impurities.

Table 1: Example HRMS Data for a Substituted Acetophenone Derivative This table illustrates the principle of HRMS by showing data for a related thiosemicarbazone derivative, demonstrating the high accuracy achieved.

Parameter Value Reference
Ionization Mode ESI Positive sterlingpharmasolutions.com
Calculated Mass (M+H)⁺ 329.1067 sterlingpharmasolutions.com
Experimental Mass (M+H)⁺ 329.1071 sterlingpharmasolutions.com
Mass Error 1.2 ppm sterlingpharmasolutions.com

This level of precision is crucial for meeting the stringent purity requirements in research and development.

Electrochemical Sensor Design and Fabrication for this compound Detection

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to traditional analytical methods for the detection of specific chemical species. The design of these sensors often involves modifying an electrode surface to enhance its sensitivity and selectivity towards a target analyte. mdpi.commdpi.comnih.govresearchgate.net

This compound itself has been utilized as a key component in sensor fabrication. Specifically, it has been employed as a neutral carrier (ionophore) in the construction of a Polyvinyl Chloride (PVC) membrane ion-selective electrode for the potentiometric determination of Strontium (Sr²⁺) ions. researchgate.net In this application, the semicarbazone's ability to selectively form complexes with the target ion is the basis of the sensor's response.

Key Performance Characteristics of an this compound-Based Sr²⁺ Sensor:

Linear Range: 1.0 x 10⁻² to 1.0 x 10⁻⁷ M

Detection Limit: 2.7 x 10⁻⁸ M

Response Time: < 15 seconds

Operational pH Range: 2.5 - 10.5

This demonstrates the utility of this compound as a functional material in the development of selective electrochemical sensors.

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) for Quantitative Analysis

Voltammetric techniques are a class of electroanalytical methods where information about an analyte is derived from the measurement of current as a function of applied potential. sjctni.edu Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly powerful for investigating and quantifying redox-active compounds like this compound. niscpr.res.inelectrochemistrystore.com

Studies on substituted acetophenone semicarbazones have demonstrated their electrochemical activity. niscpr.res.in The key electrochemical process is the reduction of the azomethine group (>C=N-). This reduction is typically observed as a single, well-defined wave or peak in acidic media. niscpr.res.in

Cyclic Voltammetry (CV): Provides qualitative information about the redox process, such as the reduction potential and the reversibility of the reaction. It is often the first experiment performed to characterize the electrochemical behavior of a compound. gamry.com

Differential Pulse Voltammetry (DPV): Offers higher sensitivity and better resolution than CV, making it more suitable for quantitative analysis. electrochemistrystore.comnih.gov The peak current in DPV is directly proportional to the concentration of the analyte, allowing for the creation of calibration curves for quantification.

The electrochemical reduction is pH-dependent, generally occurring more readily in acidic solutions where the azomethine group is protonated. No reduction is typically observed in neutral or alkaline media. niscpr.res.in The final product of this four-electron reduction process is the corresponding amine. niscpr.res.in

Table 2: Summary of Voltammetric Analysis of Acetophenone Semicarbazones

Technique Purpose Key Finding Reference
Cyclic Voltammetry Qualitative Analysis Reveals the potential at which the azomethine group is reduced. niscpr.res.in
Differential Pulse Voltammetry Quantitative Analysis Peak current is proportional to concentration, enabling quantification. niscpr.res.in
Controlled Potential Electrolysis Mechanistic Study Confirms a four-electron reduction to the corresponding amine. niscpr.res.in

Development of Modified Electrodes for Enhanced Selectivity and Sensitivity

To improve the performance of electrochemical sensors, the working electrode is often modified with materials that can enhance the analytical signal or selectively interact with the target analyte. mdpi.comresearchgate.netnih.gov While this compound can be part of the electrode (as an ionophore), electrodes can also be modified to specifically detect this compound itself with greater sensitivity.

Based on the voltammetric behavior of this compound, which involves its reduction at an electrode surface, modifications that facilitate this electron transfer process are desirable. niscpr.res.in Examples of such modifications include:

Nanomaterials: Incorporating materials like gold nanoparticles, carbon nanotubes, or graphene onto the electrode surface can significantly increase the electroactive surface area and enhance the rate of electron transfer, leading to higher peak currents and lower detection limits. mdpi.com

Conducting Polymers: Films of conducting polymers can be used to preconcentrate the analyte at the electrode surface, thereby amplifying the signal. nih.govresearchgate.net

Surfactants: Modifying the electrode with surfactants can also improve the signal for certain analytes.

By combining the inherent redox activity of this compound with advanced electrode materials, highly sensitive and selective electrochemical methods for its detection can be developed.

Sample Preparation Strategies for Diverse Academic Research Matrices

Effective sample preparation is a critical step to isolate the analyte of interest from a complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. labmanager.com For this compound and its derivatives, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most important and widely used techniques. wikipedia.orgsigmaaldrich.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) LLE, also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org This technique has been extensively used for the extraction of metal complexes of this compound derivatives. researchgate.net For instance, a dihydroxy derivative of this compound is used as a chelating agent to form a colored complex with Vanadium(V), which is then quantitatively extracted from an aqueous solution into an organic solvent like n-butanol for spectrophotometric analysis. researchgate.net

Optimization of LLE involves several key parameters:

Solvent Choice: The organic solvent must efficiently extract the analyte complex while being immiscible with the aqueous phase. n-Butanol has been shown to be effective.

pH of the Aqueous Phase: The pH controls the formation of the metal-ligand complex and its charge state, which is crucial for its extraction. For the Vanadium(V) complex, a pH of 8.2 is optimal. researchgate.net

Equilibrium Time: Sufficient mixing time is required to ensure the complete transfer of the analyte from the aqueous to the organic phase.

Solid-Phase Extraction (SPE) SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com It is highly versatile and can be used to concentrate analytes and purify samples. sigmaaldrich.comorganomation.com While specific SPE methods for this compound are not extensively detailed, methods for the parent compound, acetophenone, provide a strong basis for method development.

A typical SPE procedure involves four steps:

Conditioning: The sorbent is washed with a solvent to activate the stationary phase.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Interfering compounds are washed from the sorbent with a solvent that does not elute the analyte.

Elution: The retained analyte is recovered from the sorbent using a strong elution solvent.

Given the non-polar nature of the phenyl group in this compound, a reversed-phase SPE sorbent, such as C18-bonded silica (B1680970) or a polymeric sorbent like polystyrene-divinylbenzene, would be an appropriate choice for extracting it from polar (aqueous) sample matrices. organomation.com

Table 3: Comparison of LLE and SPE for Sample Preparation

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids Partitioning between a solid sorbent and a liquid
Primary Use Extraction of metal complexes of this compound derivatives Concentration and purification from aqueous matrices
Typical Solvent/Sorbent n-Butanol, Chloroform C18 Silica, Polystyrene-divinylbenzene
Key Optimization Parameter pH, Organic Solvent Choice Sorbent Type, Elution Solvent Strength
Advantages Simple, good for large volumes High selectivity, easily automated, less solvent use

Microextraction Techniques for Low-Volume Samples

The analysis of this compound in samples with limited volume necessitates the use of highly efficient and sensitive extraction techniques. Microextraction methods are particularly well-suited for this purpose, as they offer high enrichment factors while requiring minimal amounts of sample and solvent. These "green" analytical techniques are based on the same principles as conventional extraction methods but are scaled down, leading to reduced waste and faster sample preparation times. mdpi.comresearchgate.net This section explores the application of solid-phase microextraction and various liquid-phase microextraction techniques for the determination of this compound in low-volume samples.

Solid-Phase Microextraction (SPME)

Solid-phase microextraction is a solvent-free sample preparation technique that utilizes a fused silica fiber coated with a polymeric stationary phase to extract analytes from a sample matrix. ijcea.org The fiber can be exposed directly to a liquid sample or to the headspace above a liquid or solid sample. chromatographyonline.com After a predetermined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal desorption and analysis. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a semi-volatile compound like this compound, a fiber with a mixed-phase polymer, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would likely provide a good balance of adsorptive properties.

Research on the closely related compound, acetophenone, has demonstrated the effectiveness of SPME for its quantification in air and water samples. researchgate.net In one study, a PDMS/DVB fiber was used for the headspace SPME of acetophenone from water. The optimal conditions involved heating the sample to 60°C to increase the analyte's vapor pressure, with the addition of salt to enhance its partitioning into the headspace. researchgate.net A similar approach could be readily adapted for this compound. Given its higher molecular weight and likely lower volatility compared to acetophenone, longer extraction times or higher temperatures might be necessary to achieve equilibrium.

Table 1: Representative SPME Method Parameters for this compound Analysis

ParameterConditionRationale
Fiber Coating Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Effective for semi-volatile compounds.
Extraction Mode Headspace (HS-SPME)Minimizes matrix effects from complex samples.
Sample Volume 1-5 mLSuitable for low-volume analysis.
Extraction Temperature 70-90 °CEnhances partitioning of the semi-volatile analyte into the headspace.
Extraction Time 30-45 minAllows for equilibrium to be reached.
Agitation 500 rpmFacilitates mass transfer of the analyte.
Desorption Thermal in GC inletStandard procedure for volatile and semi-volatile compounds.

Liquid-Phase Microextraction (LPME)

Liquid-phase microextraction encompasses several techniques that use a small volume of a water-immiscible solvent to extract analytes from an aqueous sample. mdpi.com These methods are characterized by their simplicity, low cost, and high enrichment factors.

Single-Drop Microextraction (SDME)

In SDME, a microdrop (typically 1-8 µL) of an organic solvent is suspended from the tip of a microsyringe needle and immersed in a stirred aqueous sample or in the headspace above it. ijcea.org After a set extraction period, the drop is retracted into the syringe and injected into the analytical instrument. The selection of the extraction solvent is critical. For this compound, a non-polar or slightly polar solvent with low volatility, such as 1-octanol (B28484) or an ionic liquid, would be a suitable choice. epa.gov Ionic liquids are particularly advantageous due to their negligible vapor pressure, which enhances the stability of the microdrop at higher temperatures. epa.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

HF-LPME is a variation that addresses the instability of the solvent drop in SDME. In this technique, the extraction solvent is placed inside a porous, semi-permeable polymeric hollow fiber, which is then immersed in the sample. ijcea.orgmdpi.com The large surface area of the fiber facilitates efficient extraction. The analytes migrate from the aqueous sample, through the pores of the fiber, and into the organic solvent. After extraction, the solvent is withdrawn with a microsyringe for analysis. This method can be operated in a two-phase mode (where the analyte is extracted into the organic solvent) or a three-phase mode (where the analyte is extracted from the aqueous sample into an organic solvent layer within the fiber's pores and then back-extracted into an acceptor phase inside the fiber).

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid microextraction technique based on a three-component solvent system. mdpi.com A mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a larger volume of a water-miscible solvent like acetonitrile (B52724) or acetone) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for extraction. The phases are then separated by centrifugation, and a portion of the sedimented organic phase is collected for analysis. Research has shown that a salt-assisted version of DLLME, where a salt is added to induce phase separation, can be effective for the extraction of carbonyl compound derivatives. researchgate.net

Table 2: Comparison of LPME Techniques for this compound Determination

TechniquePrincipleTypical Solvent VolumeAdvantagesPotential Challenges
SDME A microdrop of solvent is suspended at a microsyringe tip. ijcea.org1-8 µLSimple, fast, very low solvent use.Drop instability, limited to low agitation speeds.
HF-LPME Solvent is contained within a porous hollow fiber. ijcea.org10-30 µLEliminates drop instability, good for complex matrices.Longer extraction times, potential for air bubbles to block pores.
DLLME An extraction solvent is dispersed in the sample using a disperser solvent. mdpi.com8-50 µLExtremely fast extraction, high enrichment factor.Requires a disperser solvent, centrifugation step needed.

The choice of microextraction technique for the analysis of this compound in low-volume samples will depend on the specific requirements of the assay, including the sample matrix complexity, required detection limits, and available instrumentation. Both SPME and the various LPME methods offer significant advantages over traditional extraction techniques in terms of efficiency, speed, and environmental impact.

Novel Applications and Emerging Research Frontiers for Acetophenone Semicarbazone

Integration into Advanced Materials Science

Acetophenone (B1666503) semicarbazone and its derivatives are being increasingly investigated for their potential in creating advanced materials with tailored properties. Their unique molecular structure, featuring a combination of aromatic and semicarbazone moieties, allows for a variety of chemical modifications and interactions.

Role as Monomers or Ligands in Polymer Synthesis and Modification

While the direct use of acetophenone semicarbazone as a monomer in large-scale polymer production is not yet widespread, its functionalized derivatives have shown significant promise in polymer synthesis and modification. The reactive sites on the acetophenone ring and the semicarbazone group can be chemically altered to introduce polymerizable functionalities.

For instance, researchers have successfully synthesized polymers from acetophenone derivatives like 4-acryloxy acetophenone. This monomer can be polymerized, often with a cross-linking agent such as divinylbenzene, to create a network polymer. Subsequent chemical modification of the polymer, such as ligation with benzoyl hydrazone, introduces functional groups that can chelate with metal ions. mdpi.com These polymer-metal complexes have potential applications in catalysis and as specialized resins for metal ion uptake. mdpi.com

Another approach involves the preparation of monomers such as 2-hydroxy-4-methacryloxyacetophenone-semicarbazone (HMAPS). This compound can be polymerized to form poly(2-hydroxy-4-methacryloxyacetophenone-semicarbazone), and the resulting polymer can then form chelates with various metal ions like Cu(II) and Ni(II). researchgate.net

Table 1: Polymerization of this compound Derivatives

Monomer/PrecursorPolymerization MethodResulting PolymerPotential Applications
4-Acryloxy acetophenoneSuspension polymerization with divinylbenzenePoly[(4-acryloxy acetophenone)-divinylbenzene] benzoyl hydrazoneMetal ion uptake, Catalysis
2-Hydroxy-4-methacryloxyacetophenone-semicarbazone (HMAPS)Solution polymerization with benzoyl peroxidePoly(2-hydroxy-4-methacryloxyacetophenone-semicarbazone)Polymer-metal chelates

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development of Responsive Materials (e.g., pH-responsive, light-responsive) and Chemo-sensors

The development of "smart" materials that respond to external stimuli is a key area of materials science. While direct evidence for this compound in pH- or light-responsive materials is still emerging, the broader class of semicarbazones and related Schiff bases demonstrates significant potential in this domain. The imine (C=N) bond and the amide group in the semicarbazone structure can be sensitive to changes in pH, potentially leading to conformational changes or cleavage that could be harnessed in pH-responsive polymers. researchgate.netsdbindex.com

In the realm of chemosensors, semicarbazone derivatives have been explored for their ability to selectively bind with metal ions, leading to a detectable signal. The nitrogen and oxygen atoms in the semicarbazone moiety can act as donor atoms for coordination with metal ions. This interaction can lead to changes in the electronic properties of the molecule, resulting in a colorimetric or fluorometric response. For example, Schiff base derivatives are known to be effective sensing materials for various ions in electrochemical and optical sensors. nih.gov While specific research on this compound as a chemosensor is limited, its structural analogues suggest its potential for development in environmental and biological monitoring. sdu.dknih.gov

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The ability of semicarbazones to act as chelating ligands makes them attractive candidates for the construction of CPs and MOFs. mdpi.comarabjchem.org

Research has demonstrated the synthesis of coordination polymers using semicarbazone Schiff bases in conjunction with other ligands like azide. In these structures, the semicarbazone can act as a monodentate or a tridentate ligand, coordinating with the metal center through its oxygen and nitrogen atoms. rsc.org The resulting coordination polymers can exhibit interesting magnetic and electrochemical properties. rsc.org Although this research did not specifically use this compound, it provides a clear precedent for its potential incorporation into such frameworks. The specific geometry and electronic properties of this compound could lead to the formation of novel CPs and MOFs with unique topologies and functionalities. mdpi.comresearchgate.net

Supramolecular Chemistry and Crystal Engineering Applications

The ability of this compound to participate in a variety of non-covalent interactions makes it a valuable tool in supramolecular chemistry and crystal engineering, where the goal is to design and synthesize functional solid-state architectures.

Directed Assembly of Functional Supramolecular Architectures

The predictable and directional nature of hydrogen bonds, along with weaker interactions like C–H···π and π–π stacking, can be utilized to guide the self-assembly of this compound and its derivatives into well-defined supramolecular structures. rsc.org

Co-crystallization Strategies and Solid-State Interactions for Modified Properties

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by combining two or more different molecules in a single crystal lattice. While specific studies on the co-crystallization of this compound are not widely reported, the principles of co-crystal design suggest its potential in this area. arabjchem.org The hydrogen bonding capabilities of the semicarbazone moiety make it an excellent candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors and acceptors. arabjchem.org

Table 2: Intermolecular Interactions in Acetophenone Derivatives

Interaction TypeDescriptionRole in Supramolecular Assembly
C–H···O A weak hydrogen bond between a carbon-hydrogen bond and an oxygen atom.Formation and strengthening of molecular assemblies. nih.gov
C–H···π An interaction between a C-H bond and the π-electron cloud of an aromatic ring.Scaffolding for designing supramolecular self-assembly. nih.gov
π–π Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to the stability of layered structures. nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Environmental Chemistry Studies

The environmental fate of this compound is primarily dictated by the stability of its constituent parts: acetophenone and semicarbazide (B1199961). The degradation of this compound can proceed through various pathways, including photodegradation and biodegradation, which are influenced by environmental conditions such as soil composition, temperature, and moisture.

Biodegradation: Microbial activity is a principal driver in the breakdown of this compound. The initial step in its biodegradation is likely the hydrolysis of the imine bond (C=N), cleaving the molecule back into its parent compounds, acetophenone and semicarbazide. Following this separation, each component follows its own degradation path.

Acetophenone Degradation: Acetophenone is recognized as being readily biodegradable in the environment. epa.govtaylorfrancis.com Microbial organisms in soil and water can utilize it as a carbon source. taylorfrancis.com The degradation pathway typically involves the oxidation of the acetyl group, leading to the formation of intermediates that can enter central metabolic cycles. Studies have shown that its potential for bioconcentration in aquatic life is low. epa.gov

Semicarbazide Degradation: Semicarbazide and its derivatives are also subject to microbial degradation. The specific pathways and resulting metabolites can vary depending on the microbial consortia present in the soil or water system.

Factors such as soil type, pH, and temperature can significantly influence the rate of biodegradation. For instance, the bioavailability and degradation of many organic compounds are affected by their adsorption to soil particles, which is in turn influenced by soil texture and organic matter content. mdpi.com

Photodegradation: Sunlight can also play a role in the degradation of this compound. The absorption of UV radiation can lead to the cleavage of chemical bonds. Photochemical reactions in natural waters, often sensitized by chromophoric dissolved organic matter (CDOM), can be a significant attenuation process for organic contaminants. nih.gov For this compound, this could involve the photo-induced cleavage of the imine bond or transformations within the aromatic ring of the acetophenone moiety. The parent molecule, acetophenone, is known to be a photosensitizer itself, which could influence its environmental degradation pathways. epa.gov

Potential Metabolites: The primary metabolites expected from the initial degradation of this compound are its precursors.

Precursor CompoundFormulaRole in Degradation
AcetophenoneC₈H₈OFormed upon hydrolysis of the imine bond; undergoes further microbial degradation. epa.govtaylorfrancis.com
SemicarbazideCH₅N₃OFormed upon hydrolysis; subject to further microbial breakdown.

Further degradation of these initial metabolites would lead to simpler organic acids, carbon dioxide, and ammonia (B1221849) as part of the natural carbon and nitrogen cycles. The identification of specific metabolites in environmental samples would typically require advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

While this compound itself is not widely documented as a primary tool in standard analytical methods for environmental monitoring, the broader class of semicarbazone and thiosemicarbazone derivatives has emerged as highly versatile in the development of chemosensors for detecting environmental contaminants, particularly heavy metal ions. ijrar.orgresearchgate.netmdpi.com These methods leverage the ability of the semicarbazone moiety to act as a ligand, binding selectively with specific ions and producing a detectable signal. nih.gov

Chemosensors for Metal Ion Detection: Semicarbazone derivatives have been synthesized to act as selective colorimetric and fluorescent sensors for various metal ions. nih.gov The detection mechanism relies on the coordination of the metal ion with the nitrogen and oxygen atoms of the semicarbazone backbone. This binding event alters the electronic properties of the molecule, resulting in a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). ijrar.org

Copper (II) Detection: A fluorescent sensor based on a semicarbazone derivative was developed for the highly selective detection of Copper (Cu²⁺) ions. nih.gov The sensor demonstrated a remarkable quenching of its fluorescence intensity upon exposure to Cu²⁺. nih.gov

Fluoride (B91410) Anion Detection: Coumarin-based semicarbazones have been studied as colorimetric sensors for the fluoride anion (F⁻). researchgate.net The interaction with fluoride causes a deprotonation of the NH group in the semicarbazone, leading to a distinct color change visible to the naked eye. researchgate.net

Iron (III) Detection: Chalcone-based sensors, which can be structurally related to acetophenone derivatives, have been designed for the fluorescent detection of Iron (Fe³⁺) ions in aqueous media. rsc.org

The general principle involves designing a molecule where the semicarbazone acts as the "receptor" for the contaminant and is linked to a "signaling" unit (a fluorophore or chromophore). The binding event triggers a change in the signal, allowing for qualitative and quantitative detection.

Table 1: Examples of Semicarbazone Derivatives in Contaminant Sensing
Derivative ClassTarget ContaminantSensing MethodDetection PrincipleReference
Bis(naphthofuran) SemicarbazoneCopper (Cu²⁺)Fluorescence QuenchingBinding of Cu²⁺ to the semicarbazone moiety deactivates the excited state of the fluorophore. nih.gov
Coumarin SemicarbazoneFluoride (F⁻)ColorimetricDeprotonation of the semicarbazone N-H group by fluoride induces a significant shift in the absorption spectrum. researchgate.net
Chalcone-based SensorIron (Fe³⁺)FluorescenceCoordination with Fe³⁺ alters the electronic structure, influencing the fluorescence properties. rsc.org

Chemical Biology Tools and Probes

The structural framework of semicarbazones, including this compound, serves as a valuable scaffold for the development of fluorescent probes for biological imaging. mdpi.comnih.gov These small-molecule probes offer high sensitivity and can be designed to be non-invasive, making them powerful tools for visualizing specific analytes, ions, and processes within living cells. mdpi.com

The design strategy for such probes typically involves conjugating the semicarbazone moiety, which acts as a recognition site, to a fluorophore—a molecule that emits light upon excitation. The interaction of the semicarbazone with its target analyte modulates the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Sensing of Biologically Relevant Ions: Research has demonstrated the utility of semicarbazone derivatives in detecting ions that play critical roles in cellular function and signaling.

Zinc (II) Sensing: A thiosemicarbazone-based fluorescent sensor (a close structural analog to semicarbazone) was synthesized for the selective recognition of Zn²⁺. science.gov This probe exhibited a "turn-on" fluorescence response with a large Stokes shift, making it highly suitable for bioimaging. science.gov Confocal microscopy confirmed that the probe was cell-permeable and could effectively monitor intracellular Zn²⁺ levels. science.gov

Photophysical Properties: The utility of a fluorescent probe is defined by its photophysical characteristics, such as its absorption and emission wavelengths, quantum yield, and Stokes shift (the difference between the maximum absorption and emission wavelengths). For acetophenone thiosemicarbazone, a related compound, studies have recorded an emission peak around 388 nm upon excitation at 239 nm, indicating blue fluorescence. sci-hub.se The modification of the acetophenone or semicarbazide portion of the molecule allows for the fine-tuning of these properties to suit specific biological applications, such as avoiding autofluorescence from cellular components.

Table 2: Photophysical Properties of a Representative Semicarbazone-Based Fluorescent Sensor (BNF Derivative)
PropertyValue in Ethanol (B145695) SolutionValue in PVC MatrixReference
Fluorescence Emission Quantum Yield (Qf)2.6 x 10⁻³6.1 x 10⁻² nih.gov
Molar Extinction Coefficient (ε)24,573 ± 115 cm⁻¹M⁻¹29,000 ± 65 cm⁻¹M⁻¹ nih.gov

The development of such probes is a dynamic area of research, with ongoing efforts to create sensors with improved brightness, photostability, and specificity for a wider range of biological targets. nih.govfrontiersin.orgnih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems, such as cell lysates or living organisms. nih.govnih.govfrontiersin.org An ABPP probe typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. mdpi.com

While there is extensive research on various chemical scaffolds for ABPP probes, the direct application of this compound in this context is not prominently documented in current literature. However, the principles of ABPP allow for the conceptual exploration of its potential use.

Conceptual Application in ABPP: To be used as an ABPP probe, the this compound structure would need to be modified to include a reactive "warhead" and a reporter tag.

Reactive Group (Warhead): A group capable of forming a covalent bond with an amino acid residue in an enzyme's active site would need to be incorporated. Examples include fluorophosphonates for serine hydrolases or epoxysuccinates for cysteine proteases. mdpi.com This group could be attached to the phenyl ring of the acetophenone moiety.

Reporter Tag: A reporter tag, such as a fluorophore (for gel-based analysis) or a biotin (B1667282) tag (for affinity purification and mass spectrometry), would be attached, often via a linker. researchgate.net Modern ABPP often uses "click chemistry" handles like an alkyne or azide, which allows the reporter tag to be attached after the probe has labeled its protein target. nih.gov

Competitive ABPP: A more immediate potential application for this compound and its derivatives is in competitive ABPP. nih.gov In this approach, a known, broad-spectrum ABPP probe is used to label a class of enzymes. If pre-incubation of the proteome with a library of compounds (which could include this compound derivatives) prevents the probe from labeling a specific enzyme, it indicates that the compound binds to that enzyme's active site. nih.gov This method is widely used to screen for new enzyme inhibitors and to identify the cellular targets of bioactive small molecules. mdpi.comresearchgate.net Given that semicarbazone and thiosemicarbazone derivatives are known to inhibit various enzymes, such as tyrosinase, this approach is highly relevant. mdpi.com

Proteomics: In the broader field of proteomics, chemical probes are essential for identifying protein-protein interactions and the cellular targets of small molecules. rsc.org Photoaffinity labeling, for instance, uses a photoreactive group (like a diazirine or benzophenone) on a probe to covalently crosslink to any nearby proteins upon UV irradiation. mdpi.comnih.gov An this compound derivative could be functionalized with such a group to identify its protein binding partners in an unbiased, proteome-wide manner. rsc.orgnih.gov

Although direct use of this compound as an ABPP probe is not established, its chemical structure represents a viable starting point for designing novel probes for enzyme discovery and inhibitor screening.

Concluding Perspectives and Future Research Directions in Acetophenone Semicarbazone Chemistry

Current Challenges and Unaddressed Questions in Acetophenone (B1666503) Semicarbazone Research

Despite the extensive investigation into acetophenone semicarbazone and its analogues, several challenges and fundamental questions persist. A primary hurdle in the therapeutic application of semicarbazone derivatives is the emergence of drug resistance in pathogens and cancer cells, which can render initially effective compounds useless. researchtrend.netpharmatutor.org Overcoming this requires a deeper understanding of the resistance mechanisms and the design of novel structures that can bypass them.

Another significant challenge lies in improving the selectivity and specificity of these compounds. For instance, in analytical applications such as the spectrophotometric determination of metals like vanadium, interference from other co-existing ions can be a major issue, necessitating complex masking or pre-treatment steps to ensure accuracy. Similarly, in medicinal chemistry, achieving high selectivity for a specific biological target while minimizing off-target effects is crucial for reducing toxicity and improving therapeutic outcomes.

The development of greener and more efficient synthetic methodologies is also a key area of focus. While methods like solvent-free synthesis using ball-milling have been developed, many existing procedures still rely on organic solvents, excess reagents, or require laborious purification steps. ijcce.ac.ir There is a continuous need for cleaner, more sustainable, and economically viable synthetic routes.

Unaddressed questions also remain regarding the precise mechanisms of action for many of the observed biological activities. While it is known that semicarbazones can act as chelating agents, binding to metal ions like copper or iron within cells, the exact downstream effects of this chelation are not always fully elucidated. core.ac.uksathyabama.ac.in A more profound understanding of their structure-activity relationships (SAR) and how modifications to the this compound scaffold influence their pharmacokinetic and pharmacodynamic properties is essential for rational drug design.

Opportunities for Interdisciplinary Collaboration and Knowledge Translation Across Chemical Sciences

The multifaceted nature of this compound provides fertile ground for interdisciplinary research, bridging fundamental chemistry with applied sciences.

Medicinal and Bioinorganic Chemistry: The wide-ranging biological activities of semicarbazones, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties, make them prime candidates for drug discovery programs. pharmatutor.orgresearchgate.netwisdomlib.orgresearchgate.net Collaboration between synthetic organic chemists, medicinal chemists, and biologists is crucial. For example, the synthesis of novel derivatives can be guided by computational docking studies and subsequently evaluated through in vitro and in vivo biological assays. researchtrend.net The ability of semicarbazones to form stable metal complexes is a key area for bioinorganic chemists, who can explore how metal coordination influences biological activity, potentially leading to more potent metallodrugs. core.ac.ukresearchgate.net

Materials Science: Semicarbazone derivatives have been used to synthesize new materials with unique optical and electrical properties. numberanalytics.com For instance, certain derivatives of a related compound, cinnamaldehyde (B126680) semicarbazone, have been investigated as photochromic materials, which can undergo reversible color changes upon exposure to light. This opens up possibilities for collaboration with materials scientists to develop smart sensors, optical switches, and drug delivery systems. numberanalytics.com

Analytical Chemistry: this compound's role as a reagent for identifying carbonyl compounds and for the spectrophotometric determination of metal ions highlights its importance in analytical chemistry. numberanalytics.comsathyabama.ac.in Further collaboration could refine these methods, develop new sensors for environmental monitoring, or create novel analytical techniques based on the unique coordination chemistry of these ligands.

Chemical Education: The synthesis and characterization of semicarbazones can serve as a practical and engaging tool in chemical education. An interdisciplinary didactic sequence has been developed for undergraduate pharmacy and chemistry courses, covering the planning, synthesis, characterization, and in silico analysis of a semicarbazone derivative, effectively translating research concepts into educational practice. researchgate.net

Promising Avenues for Next-Generation Semicarbazone Derivatives with Tailored Properties

The inherent versatility of the semicarbazone scaffold allows for extensive chemical modification to create next-generation derivatives with finely tuned properties. The strategic introduction of different functional groups onto the acetophenone or semicarbazide (B1199961) moieties can significantly enhance potency, selectivity, and physical properties.

Researchers are actively designing and synthesizing novel derivatives to amplify specific biological activities. For example, molecular hybridization, which combines the semicarbazone pharmacophore with other biologically active molecules, has been used to create compounds with enhanced antifungal activities. researchgate.net Modifications are also targeted at improving physicochemical properties, such as solubility and stability, which are critical for bioavailability and therapeutic efficacy.

The following table details examples of this compound derivatives and other related semicarbazones that have been synthesized to achieve tailored properties.

Parent CarbonylDerivative/ModificationTailored Property/ApplicationResearch Finding
Substituted Acetophenones4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazonesAnticonvulsant ActivityCompounds with specific substitutions (e.g., 4-hydroxy, 4-methoxy) on the acetophenone ring showed potent anticonvulsant activity in the Maximal Electroshock (MES) model. researchgate.net
AcetophenoneThioureido derivatives of this compoundAnticonvulsant ActivityA series of thioureido derivatives provided significant protection against maximal electroshock and subcutaneous pentylenetetrazol-induced seizures. researchgate.net
AcetophenoneThis compound (ASC) itselfAnti-inflammatory & AnalgesicASC demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema and analgesic effects in acetic acid-induced writhing tests in mice. wisdomlib.orgresearchgate.net
Various Aldehydes & KetonesSemicarbazones derived from 2-nitrobenzaldehyde (B1664092) and acetophenoneAntioxidant ActivityThese specific derivatives were identified as the most active scavengers of the DPPH free radical among a series of tested compounds. researchgate.net
CinnamaldehydeCinnamaldehyde semicarbazonePhotochromic MaterialsDerivatives have been explored as environmentally friendly photochromic materials suitable for applications in smart sensors.
SalicylaldehydeSubstituted thiosemicarbazonesNonlinear Optical (NLO) PropertiesCertain synthesized derivatives exhibited significant second and third-order polarizability, indicating their potential for use in high-tech NLO applications. acs.org

These examples underscore the vast potential for creating a diverse library of this compound derivatives. Future research will likely leverage computational chemistry and high-throughput screening to accelerate the discovery of new compounds with highly specific and optimized functionalities for applications ranging from medicine to materials science.

Broader Impact of Semicarbazone Research on Fundamental Chemistry and Allied Scientific Fields

The study of this compound and its relatives has an impact that extends beyond its direct applications, contributing to the foundations of several chemical and scientific disciplines.

Fundamental Organic Chemistry: Semicarbazone formation is a classic condensation reaction that serves as a textbook example for teaching the chemistry of carbonyl compounds. numberanalytics.comnumberanalytics.com Research into the mechanisms, chemoselectivity, and development of green synthetic methods for semicarbazone formation contributes to the broader toolkit of synthetic organic chemistry. ijcce.ac.ir Their use in the qualitative analysis and identification of aldehydes and ketones has been a cornerstone of organic chemistry for over a century. numberanalytics.com

Coordination Chemistry: Semicarbazones are versatile chelating ligands that can coordinate with metal ions through nitrogen and oxygen donor atoms. core.ac.ukwisdomlib.org The synthesis and characterization of their metal complexes provide fundamental insights into coordination modes, structural diversity, and the electronic properties of metal-ligand interactions. researchgate.nettaylorandfrancis.comjournalijcar.org This research expands the field of coordination chemistry and is essential for developing new catalysts and metallodrugs.

Drug Discovery and Medicinal Chemistry: The semicarbazone moiety is recognized as a privileged pharmacophore—a molecular framework that is able to bind to multiple biological targets. researchgate.netresearchgate.net As such, it serves as a valuable scaffold for fragment-based drug design. researchgate.net The extensive body of research on the biological activities of semicarbazones provides a rich database for medicinal chemists, informing the design of new therapeutic agents for a wide array of diseases, including cancer, epilepsy, and microbial infections. pharmatutor.orgresearchgate.net

Advancement in Analytical Sciences: The development of this compound as an analytical reagent for metal determination has driven innovation in spectrophotometric methods and sensor technology. This contributes to the broader field of analytical science by providing new tools for detecting and quantifying important analytes in environmental, industrial, and biological samples.

Q & A

Basic Research Questions

Q. How is acetophenone semicarbazone synthesized and characterized in laboratory settings?

  • Methodology : this compound derivatives (e.g., A24DHS) are synthesized via condensation reactions between ketones/aldehydes and semicarbazide. For example, 2',4'-dihydroxy this compound (A24DHS) is prepared by reacting 2',4'-dihydroxy acetophenone with semicarbazide hydrochloride in ethanol under reflux, followed by purification via recrystallization . Characterization involves NMR for structural elucidation, IR spectroscopy to confirm functional groups (e.g., C=O and N-H stretches), elemental analysis for purity, and X-ray diffraction for crystal structure determination .

Q. What are the optimal experimental conditions for forming metal complexes with this compound?

  • Methodology :

  • pH : Optimal complexation occurs at pH 8.2 for vanadium(V) extraction using A24DHS, as determined by spectrophotometric titration .
  • Solvent : n-Butanol is preferred for quantitative extraction due to high partition coefficients and minimal interference .
  • Reagent Concentration : 0.1% (w/v) A24DHS in aqueous solution ensures stoichiometric complexation with metals like V(V) .
  • Equilibration Time : 1 minute is sufficient for complete complex formation, with stability up to 35 hours .

Q. How do researchers determine the stoichiometry of metal-semicarbazone complexes?

  • Methodology : Job’s method of continuous variation is employed. For V(V):A24DHS, molar ratio plots confirm a 1:2 (metal:ligand) stoichiometry, validated by UV-Vis absorbance measurements at 380 nm .

Advanced Research Questions

Q. How can interference from coexisting ions be mitigated in spectrophotometric assays using this compound?

  • Methodology :

  • Masking Agents : Sodium citrate masks Mo(VI), while thiosulfate suppresses Cu(II) interference .
  • pH Adjustment : Selective extraction at pH 8.2 minimizes interference from Zn(II), Cd(II), and W(II) .
  • Validation : Recovery studies (e.g., 4.002 µg V(V) ±0.0123 at 95% confidence) confirm method robustness .

Q. What validation parameters are critical for ensuring the reliability of this compound-based analytical methods?

  • Methodology :

  • Linearity : Beer’s law adherence in 1–5 ppm range, with molar absorptivity (ε) = 3899.2 L mol⁻¹ cm⁻¹ .
  • Detection Limit : Calculated as 0.455 µg/mL using 3σ/k criteria (k = 3.3 at 98.3% confidence) .
  • Accuracy/Precision : Comparative analysis with standard methods (e.g., phosphovanadomolybdate) shows <1% deviation .

Q. How can this compound derivatives be tailored for pharmacological activity studies?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance anticonvulsant activity. For example, aryl-substituted derivatives show ED₅₀ values of 57–60 mg/kg in ScPTZ and ScBIC seizure models .
  • Mechanistic Probes : Electrophysiological assays (e.g., glycine receptor binding) validate Na⁺ channel blocking as a mode of action .

Q. What strategies are used to synthesize nanostructured materials from metal-semicarbazone complexes?

  • Methodology : Copper(II)-A24DHS complexes act as precursors for nanocrystalline CuO. Thermal decomposition (TGA analysis) at 300–400°C yields nanoparticles, confirmed by XRD (crystallite size ~20 nm) and UV-Vis spectroscopy (bandgap ~1.8 eV) .

Key Research Insights

  • Coordination Chemistry : this compound acts as a tridentate ligand (N,N,O donors) in Cu(II) and Rh(III) complexes, influencing crystal packing via π-π stacking and hydrogen bonding .
  • Method Scalability : The A24DHS-based spectrophotometric method requires only a UV-Vis spectrometer, making it accessible for resource-limited labs .
  • Theoretical Modeling : Hirshfeld surface analysis and DFT studies correlate ligand conformation with semiconducting properties in thiosemicarbazone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.